molecular formula C13H28N2O6 B611190 Boc-Aminooxy-PEG3-C2-NH2 CAS No. 1235514-18-7

Boc-Aminooxy-PEG3-C2-NH2

Numéro de catalogue: B611190
Numéro CAS: 1235514-18-7
Poids moléculaire: 308.37 g/mol
Clé InChI: UVOCYAYFAWDILA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

t-Boc-Aminooxy-PEG3-amine is a valuable heterobifunctional PEG-based crosslinker designed for advanced bioconjugation and the development of smart biomaterials. Its key feature is the presence of two distinct, orthogonally reactive functional groups: a Boc-protected aminooxy group and a terminal amine . The terminal amine is readily reactive with carboxylic acids, activated NHS esters, and carbonyl groups, allowing for facile initial conjugation . The Boc-protected aminooxy group can be selectively deprotected under mild acidic conditions to reveal a free aminooxy (oxyamine) group . This group specifically reacts with aldehyde or ketone functionalities to form a stable oxime bond, a reaction that is highly efficient and bioorthogonal, making it ideal for conjugating synthetic molecules to biological entities . The integrated triethylene glycol (PEG3) spacer significantly enhances the hydrophilicity and solubility of the resulting conjugates, which can improve pharmacokinetic properties and reduce aggregation . This controlled dual-reactivity makes t-Boc-Aminooxy-PEG3-amine a critical reagent in diverse research applications. These include the synthesis of complex Antibody-Drug Conjugates (ADCs) , the creation of tunable, biodegradable hydrogels for tissue engineering , and the site-specific modification of proteins and peptides . It is also used in developing pH-sensitive drug delivery systems that leverage the stability of the oxime linkage . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOCYAYFAWDILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170614
Record name 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235514-18-7
Record name 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a flexible polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)carbamate, is a PEG-based linker. The presence of the PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical factor in biological applications.[1][2][3] The terminal Boc-protected aminooxy and primary amine groups allow for sequential and controlled conjugation to different molecules of interest.

Chemical Structure

The chemical structure of this compound is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C13H28N2O6[1][3][4]
Molecular Weight 308.37 g/mol [4]
CAS Number 1235514-18-7[5]
Purity Typically ≥95%[5]
Appearance Varies (often a solid or oil)
Storage Conditions -20°C, sealed from moisture and light[3][4]
Solubility Soluble in DMSO, DMF, DCM
Topological Polar Surface Area (TPSA) 101.27 Ų[4]
logP 0.4512[4]

Applications in Bioconjugation and PROTAC Synthesis

The heterobifunctional nature of this compound makes it an ideal linker for applications requiring the precise connection of two different molecular entities.[6] Its primary application is in the synthesis of PROTACs.[6][7][8]

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile linker in PROTAC design.

The primary amine of the linker can be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand through standard amide bond formation. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the aminooxy functionality. This aminooxy group can then be chemoselectively ligated to an aldehyde or ketone on the second ligand via the formation of a stable oxime bond.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Linker This compound Intermediate1 Boc-Aminooxy-PEG3-C2-NH-Ligand1 Linker->Intermediate1 EDC/NHS Ligand1 Ligand 1 (e.g., Target Protein Binder with -COOH) Ligand1->Intermediate1 Intermediate1_2 Boc-Aminooxy-PEG3-C2-NH-Ligand1 Intermediate2 H2N-O-PEG3-C2-NH-Ligand1 Intermediate2_2 H2N-O-PEG3-C2-NH-Ligand1 Intermediate1_2->Intermediate2 TFA or HCl Ligand2 Ligand 2 (e.g., E3 Ligase Ligand with -CHO) PROTAC Final PROTAC Molecule

Diagram 1: General workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the aminooxy functionality.

Materials:

  • This compound (or its coupled intermediate)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution (or a stoichiometric excess of 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • For neutralization (if required), dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Boc_Deprotection_Workflow Start Boc-protected Compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Acid Add TFA or HCl in dioxane Dissolve->Add_Acid Stir Stir at RT for 1-2 hours Add_Acid->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Evaporate Evaporate solvent and excess acid Monitor->Evaporate Neutralize Neutralize (optional) with NaHCO3 Evaporate->Neutralize Dry Dry with Na2SO4, filter, and concentrate Neutralize->Dry Product Deprotected Compound Dry->Product

Diagram 2: Experimental workflow for the Boc deprotection of the aminooxy group.

Protocol 2: Oxime Ligation

This protocol outlines the chemoselective reaction between the deprotected aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][9][10]

Materials:

  • Deprotected aminooxy-PEG compound

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., phosphate buffer, pH 4.5-7.5)

  • Aniline or p-phenylenediamine (optional, as catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[9]

    • Prepare a stock solution of the deprotected aminooxy-PEG compound (e.g., 100 mM in anhydrous DMF or DMSO).

    • If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[9]

  • Ligation Reaction:

    • In a reaction vial, add the solution of your carbonyl-containing molecule.

    • Add the aminooxy-PEG stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy compound is often used to drive the reaction to completion.[9]

    • If using a catalyst, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[9]

    • The final concentration of the organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain the stability of biomolecules, if applicable.[9]

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[9]

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Oxime_Ligation_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Aminooxy Aminooxy-functionalized molecule (R-ONH2) Reaction Oxime Ligation Aminooxy->Reaction Carbonyl Aldehyde/Ketone-functionalized molecule (R'-C=O) Carbonyl->Reaction pH pH 4.5 - 7.5 pH->Reaction Catalyst Aniline (optional) Catalyst->Reaction Solvent Aqueous buffer with minimal organic co-solvent Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product Oxime-linked Conjugate (R-O-N=C-R') + H2O Reaction->Product

Diagram 3: Logical relationship of components in an oxime ligation reaction.

Characterization and Quality Control

The purity and identity of this compound and its subsequent conjugates should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5-3.8 ppm), and the ethylenediamine moiety.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the expected mass of the molecule ([M+H]⁺ or [M+Na]⁺).
HPLC A single major peak indicating high purity, typically >95%.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual reactivity enable the streamlined synthesis of complex molecules like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in various bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers will undoubtedly expand.

References

An In-depth Technical Guide to the Bifunctional Linker: Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a protected aminooxy group, a flexible hydrophilic PEG spacer, and a reactive primary amine, enables the sequential and controlled conjugation of two distinct molecular entities. This guide details the core mechanism of action, chemical properties, and applications of this linker, with a focus on its role in constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data for its characteristic reactions are provided to facilitate its practical implementation in a research setting.

Core Mechanism of Action and Chemical Properties

The functionality of this compound is derived from its three key components: a Boc-protected aminooxy terminus, a triethylene glycol (PEG3) spacer, and a primary amine terminus. This design allows for orthogonal, stepwise conjugation strategies.

  • Boc-Aminooxy Group: The N-tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for the highly reactive aminooxy moiety. This protection prevents premature reactions, allowing for the selective conjugation of the primary amine first. Upon exposure to mild acidic conditions, the Boc group is removed, revealing the aminooxy group (-O-NH2). This group chemoselectively reacts with aldehydes or ketones to form a highly stable oxime bond. This type of "click chemistry" is valued for its high specificity and stability under physiological conditions.

  • Primary Amine (-NH2): The terminal primary amine is a versatile nucleophile. It readily reacts with a variety of electrophilic functional groups, most commonly activated esters (like N-hydroxysuccinimide esters) or carboxylic acids (in the presence of a coupling agent such as EDC), to form stable amide bonds.[1] This end of the linker is typically used for the initial conjugation step.

  • PEG3 Spacer: The polyethylene glycol spacer imparts several beneficial properties. It increases the hydrophilicity and aqueous solubility of the resulting conjugate, which is crucial for biological applications.[2] The flexibility and length of the PEG chain provide adequate spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, in enabling the proper formation of a ternary complex in PROTACs.[3]

The overall mechanism involves a two-step conjugation process:

  • Amine Conjugation: The primary amine is coupled to the first molecule of interest (e.g., an E3 ligase ligand).

  • Boc Deprotection & Oxime Ligation: The Boc group is removed, and the newly exposed aminooxy group is ligated to a second molecule containing an aldehyde or ketone (e.g., a target protein ligand).

Below is a diagram illustrating the structure and orthogonal functional groups of the linker.

Caption: Chemical structure and key functional components of the linker.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key data related to the linker and its characteristic reactions. The data is compiled from supplier specifications and literature on analogous compounds and reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1235514-18-7[4]
Molecular Formula C₁₃H₂₈N₂O₆[1][4]
Molecular Weight 308.38 g/mol [4]
Appearance Solid[5]
Purity Typically ≥95%
Storage -20°C, keep dry and avoid sunlight[4]
Solubility Soluble in DMSO, DMF, DCM[N/A]

Table 2: Comparative Analysis of Core Bioconjugation Reactions

FeatureAmine Coupling (NHS Ester)Oxime Ligation (Aminooxy + Aldehyde)Reference(s)
Target Functional Group Primary Amines (-NH₂)Aldehydes (-CHO), Ketones (C=O)[6]
pH Range 7.0 - 8.56.0 - 7.5[6][7]
Reaction Speed Fast (minutes to a few hours)Moderate to Fast (minutes to hours)[6][8]
Catalyst NoneAniline or Phenylenediamine (optional)[9]
Bond Stability High (Stable Amide Bond)Very High (Stable Oxime Bond)[6][7]
Chemoselectivity Moderate (Lysine residues abundant)High (Aldehydes/ketones are rare)[6][10]

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving the this compound linker.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the reactive aminooxy functionality.

  • Reagent Preparation: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Reaction Setup: Dissolve the Boc-protected linker conjugate in a minimal amount of DCM in a round-bottom flask.

  • Deprotection: Add the TFA/DCM solution to the flask. The reaction is typically rapid and proceeds at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually 30-60 minutes).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting amine salt can often be used directly in the next step or purified further.

Protocol 2: Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy group to a molecule containing an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve the aminooxy-functionalized molecule (from Protocol 1) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

    • Dissolve the aldehyde- or ketone-functionalized molecule in the same buffer.

    • (Optional) Prepare a stock solution of an aniline catalyst (e.g., 100 mM m-phenylenediamine in DMSO) for reaction acceleration.[9]

  • Conjugation:

    • Combine the aminooxy and aldehyde/ketone solutions. A slight molar excess (1.1-1.5 equivalents) of one reagent may be used to drive the reaction to completion.

    • If using a catalyst, add it to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. Reaction times can be significantly shorter (e.g., <1 hour) with a catalyst.[8]

  • Monitoring & Purification: Monitor the formation of the product by HPLC or MS. Purify the final oxime-linked conjugate using an appropriate chromatography method, such as size-exclusion or reverse-phase HPLC, to remove unreacted starting materials and catalyst.[11]

Protocol 3: Amine Coupling via Activated NHS Ester

This protocol details the conjugation of the linker's primary amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Dissolve the amine-terminated linker (this compound) in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Dissolve the NHS ester-functionalized molecule in the same solvent.

  • Reaction Setup: Add the NHS ester solution to the linker solution. The reaction is typically run at a 1:1 to 1:1.2 molar ratio. A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be added if the amine starting material is a salt.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until completion.

  • Monitoring & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, the product can be purified by preparative HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces targeted protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->E3 recycled E3->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into Two_Step_Workflow start Start: this compound + Molecule 1 (NHS Ester) step1 Step 1: Amine Coupling (Amide Bond Formation) - Room Temp, 2-4h in DMF start->step1 intermediate Intermediate Product: Boc-Aminooxy-Linker-Molecule 1 step1->intermediate step2 Step 2: Boc Deprotection - TFA in DCM - Room Temp, 30-60 min intermediate->step2 deprotected Deprotected Intermediate: Aminooxy-Linker-Molecule 1 step2->deprotected step3 Step 3: Oxime Ligation - Add Molecule 2 (Aldehyde) - pH 6.5-7.0, 2-16h deprotected->step3 purify Purification (e.g., HPLC) step3->purify final_product Final Conjugate: Molecule 2-Linker-Molecule 1 purify->final_product Orthogonality cluster_condition1 Condition Set 1: Neutral/Basic pH cluster_condition2 Condition Set 2: Acidic pH Linker Primary Amine (-NH2) Boc-Aminooxy (-ONH-Boc) Reactant1 Molecule 1 (e.g., NHS Ester) Linker:amine->Reactant1 reacts with Boc_Stable Boc Group is Stable Linker:boc->Boc_Stable is stable under Result1 Amide Bond Formed Reactant1->Result1 Reactant2 Acid (TFA) Result1->Reactant2 product from Step 1 is treated with Amide_Stable Amide Bond is Stable Result1->Amide_Stable bond is stable under Result2 Aminooxy Deprotected Reactant2->Result2

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers.[1] Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1][3] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1][4] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][5]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the purity of the final product.[1][6]

cluster_0 Sequential Bioconjugation Strategy A Molecule A (e.g., Targeting Ligand) Step1 Step 1: First Conjugation (Reaction at 'X' group) A->Step1 Linker Boc-NH-PEG-X (Heterobifunctional Linker) Linker->Step1 Intermediate Boc-NH-PEG-Molecule A Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 Deprotected H2N-PEG-Molecule A Step2->Deprotected Step3 Step 3: Second Conjugation Deprotected->Step3 B Molecule B (e.g., Drug Payload) B->Step3 Final Molecule B-NH-PEG-Molecule A (Final Conjugate) Step3->Final

Caption: Sequential conjugation using a Boc-protected heterobifunctional PEG linker.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

Process Reagent(s) Solvent Time (h) Temperature Typical Yield (%)
Protection (Boc)₂O, DIPEA DCM 3 - 12 Room Temp >95
Deprotection 20-50% TFA DCM 1 - 2 0°C to Room Temp >95

| Deprotection | 4M HCl | Dioxane | 1 - 2 | Room Temp | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Reagent Concentration (% v/v) Solvent Time (min) Purity by HPLC (%)
TFA 20% DCM 5 78
TFA 50% DCM 60 >95
HCl 4M (in Dioxane) Dioxane 5 ~80

| HCl | 4M (in Dioxane) | Dioxane | 60 | >95 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][8][9]

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HF) Base (e.g., 20% Piperidine in DMF)
Stability Stable to bases and nucleophiles Stable to acids
Side-Chain Strategy Benzyl-based (Bzl), requires strong acid (HF) for final cleavage tert-Butyl-based (tBu), cleaved by TFA with main chain

| Common Applications | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS), PROTACs, ADCs | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][10]

  • Materials:

    • Amino-PEG linker

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

    • Add DIPEA (typically 2-3 equivalents relative to the amine).

    • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 3-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

    • Characterize the product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.[1][11]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][12]

  • Materials:

    • Boc-protected PEG linker

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Triisopropylsilane (TIS) (optional scavenger)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[12][13]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][12]

    • If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[12]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][12]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[12]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

cluster_1 Analytical Workflow for Reaction Monitoring Start Start Deprotection Reaction (Boc-PEG + Acid) Aliquot Withdraw Aliquot at Time Point (t) Start->Aliquot Quench Quench Reaction (e.g., Dilute & Neutralize) Aliquot->Quench Inject Inject Sample into HPLC Quench->Inject Analyze Analyze Chromatogram: - Peak Area of Starting Material - Peak Area of Product Inject->Analyze Decision Is Deprotection Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup and Purification Decision->Workup Yes Continue->Aliquot Sample at t+1

Caption: HPLC-based workflow for monitoring Boc deprotection of a PEG linker.[12]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1][14]

  • Materials:

    • Boc-amino-PEG-resin (e.g., PAM resin)

    • Boc-protected amino acids

    • Coupling reagents (e.g., HBTU, DCC/HOBt)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Solid-phase synthesis vessel

  • Procedure (One Coupling Cycle):

    • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][14]

    • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

    • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium salt formed during deprotection.[1][14]

    • Washing: Wash the resin again with DMF to remove excess base.

    • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

    • Repeat steps 2-7 for each amino acid in the desired peptide sequence.

cluster_2 Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Resin-PEG-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM/DMF) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIPEA/DMF) Wash1->Neutralize Wash2 4. Wash (DMF) Neutralize->Wash2 Couple 5. Coupling (Boc-AA, HBTU) Wash2->Couple Wash3 6. Wash (DMF/DCM) Couple->Wash3 Next Start Next Cycle Wash3->Next Next->Deprotect Add another AA

Caption: A single cycle of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).

Conclusion

The Boc protecting group is an indispensable tool in the strategic design and synthesis of advanced biomolecules and drug delivery systems. Its reliable, acid-labile nature, combined with its stability to a wide range of other reagents, provides the chemical orthogonality required for complex, multi-step synthetic pathways. For researchers in drug development, a thorough understanding of the principles, applications, and experimental protocols associated with Boc-protected PEG linkers is fundamental to innovating the next generation of targeted therapeutics and bioconjugates.

References

A Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Aminooxy-PEG3-C2-NH2, a versatile heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and provides a representative experimental workflow for its incorporation into novel drug candidates.

Introduction to this compound

This compound is a chemical tool featuring a polyethylene glycol (PEG) spacer that is flanked by two distinct reactive functional groups: a Boc-protected aminooxy group and a primary amine. This specific arrangement allows for the sequential and controlled conjugation of two different molecules, making it an ideal component for the synthesis of complex bi-functional molecules like PROTACs.

PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The linker, such as this compound, plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 1235514-18-7
Molecular Weight 308.38 g/mol
Molecular Formula C₁₃H₂₈N₂O₆
Purity Typically ≥95%
Appearance Varies (often a colorless to pale yellow oil or solid)
Storage Conditions 2-8°C, protected from light and moisture

Experimental Protocols

The heterobifunctional nature of this compound allows for a modular "split PROTAC" or sequential conjugation approach. The following is a generalized, representative experimental protocol for the synthesis of a PROTAC using this linker. This protocol is for illustrative purposes and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Reaction of the Aminooxy Group (Oxime Ligation)

The aminooxy group can be chemoselectively reacted with an aldehyde or ketone to form a stable oxime bond. This is often the first step in the PROTAC synthesis.

Materials:

  • Aldehyde- or ketone-functionalized target protein ligand

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or a mixture with a buffer)

  • Catalyst (e.g., aniline or a substituted aniline, optional but recommended to accelerate the reaction at neutral pH)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde- or ketone-functionalized target protein ligand in the chosen anhydrous solvent to a final concentration of 10-50 mM.

    • Dissolve this compound in the same solvent to a concentration that is 1.1-1.5 molar equivalents to the target protein ligand.

  • Reaction:

    • In the reaction vessel, combine the solution of the target protein ligand with the solution of this compound.

    • If using a catalyst, add it to the reaction mixture at a concentration of 10-100 mM.

    • Stir the reaction mixture at room temperature for 12-48 hours.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to confirm the formation of the desired intermediate product.

    • Once the reaction is complete, the intermediate can be purified using an appropriate method, such as reverse-phase HPLC.

Deprotection of the Boc Group and Amide Bond Formation

Following the successful conjugation of the target protein ligand, the Boc protecting group on the primary amine is removed to allow for the attachment of the E3 ligase ligand.

Materials:

  • Purified intermediate from step 3.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid or an activated ester (e.g., NHS ester)

  • Coupling agents (if starting with a carboxylic acid, e.g., HATU, HOBt, EDC)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of TFA in DCM (typically 20-50% v/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid) in an anhydrous aprotic solvent.

    • Add the coupling agents and the base to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours.

    • If using an activated ester of the E3 ligase ligand, the coupling agents are not necessary.

  • Final Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by reverse-phase HPLC.

    • Characterize the final product by appropriate analytical methods (e.g., NMR, high-resolution mass spectrometry).

Visualizing the Role of this compound in a PROTAC Workflow

The following diagrams illustrate the conceptual workflow of PROTAC synthesis using this compound and the general mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Target_Ligand Target Protein Ligand (with Aldehyde/Ketone) Step1 Step 1: Oxime Ligation Target_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) Step3 Step 3: Amide Coupling E3_Ligand->Step3 Intermediate Intermediate: Target Ligand-Linker-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection Step2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate->Step2

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Signaling_Pathway cluster_Cellular_Machinery Cellular Components PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitination->Degradation Degraded_Protein Degraded Protein Fragments Degradation->Degraded_Protein

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

An In-depth Technical Guide to the Solubility and Stability of Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Boc-Aminooxy-PEG3-C2-NH2, a bifunctional linker commonly utilized in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in synthetic workflows.

Introduction to this compound

This compound is a heterobifunctional linker featuring three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This acid-labile protecting group allows for selective deprotection to reveal a primary amine, which can then be used for conjugation.

  • A hydrophilic polyethylene glycol (PEG) spacer: The PEG3 unit enhances aqueous solubility and provides a flexible spacer arm.[1]

  • An aminooxy group: This nucleophile reacts chemoselectively with aldehydes and ketones to form stable oxime linkages.[2][3]

The interplay of these functional groups dictates the overall solubility and stability profile of the molecule.

Solubility Profile

The solubility of this compound is governed primarily by its PEG component and the nature of the terminal functional groups. While specific quantitative data for this molecule is not extensively published, its solubility can be inferred from the properties of its constituent parts.

2.1. General Solubility Characteristics

The presence of the PEG3 spacer is intended to increase the solubility of the molecule in aqueous media.[1] PEGs are known to be highly soluble in water and aqueous buffers.[4] They are also soluble in a range of organic solvents.[4] The Boc group, being hydrophobic, may slightly reduce aqueous solubility compared to its deprotected counterpart.

2.2. Quantitative Solubility Data

The following table provides a template for researchers to experimentally determine and record the solubility of this compound in a variety of common laboratory solvents.

SolventPolarity IndexExpected SolubilityExperimentally Determined Solubility (mg/mL)Temperature (°C)
Water10.2High25
Phosphate-Buffered Saline (PBS, pH 7.4)AqueousHigh25
Dimethyl Sulfoxide (DMSO)7.2High25
N,N-Dimethylformamide (DMF)6.4High25
Dichloromethane (DCM)3.1Moderate25
Acetonitrile (ACN)5.8Moderate25
Methanol (MeOH)5.1High25
Ethanol (EtOH)4.3Moderate-High25
Tetrahydrofuran (THF)4.0Moderate25
Ethyl Acetate (EtOAc)4.4Low-Moderate25
Diethyl Ether2.8Low25

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is dependent on the chemical environment, particularly pH and temperature. The molecule has two primary points of chemical lability: the Boc-protected amine and the aminooxy group.

3.1. Stability of the Boc Protecting Group

The Boc group is a well-characterized, acid-labile protecting group.[5][6]

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[5] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[6][7] The deprotection reaction is typically rapid at room temperature.[5] The rate of cleavage can exhibit a second-order dependence on the acid concentration.[8]

  • Basic and Nucleophilic Conditions: The Boc group is generally stable towards most bases and nucleophiles, allowing for orthogonal protection strategies.

  • Thermal Stability: The Boc group is generally thermally stable under typical laboratory conditions.

3.2. Stability of the Aminooxy Group

The aminooxy group is a potent nucleophile used for forming stable oxime bonds.

  • pH Stability: The aminooxy group itself is relatively stable across a range of pH values. However, its reactivity towards aldehydes and ketones is pH-dependent, with optimal reaction rates typically observed in the pH range of 6.5 to 7.5.[2]

  • Oxime Bond Stability: The oxime bond formed upon reaction with an aldehyde or ketone is significantly more stable than corresponding imine or hydrazone bonds.[2][3] This stability is a key advantage for bioconjugation applications.

3.3. Quantitative Stability Data

The following tables serve as templates for conducting and recording forced degradation studies to assess the stability of this compound under various conditions.

Table 3.3.1: pH Stability

pHBuffer SystemTemperature (°C)Time (hours)% Remaining CompoundDegradation Products Identified
20.01 M HCl250, 1, 4, 8, 24
450 mM Acetate250, 1, 4, 8, 24
7.450 mM Phosphate250, 1, 4, 8, 24
950 mM Borate250, 1, 4, 8, 24

Table 3.3.2: Thermal Stability

SolventTemperature (°C)Time (hours)% Remaining CompoundDegradation Products Identified
Water4168
Water25168
Water5024, 48, 72
Solid State4168
Solid State25168
Solid State5024, 48, 72

3.4. Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a general method for evaluating the stability of this compound.[9][10]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

    • Thermal Stress: Incubate aliquots of the compound in solution or as a solid at different temperatures (e.g., 4°C, 25°C, 50°C).

    • Oxidative Stress: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Quenching: If necessary, quench the degradation reaction. For example, neutralize acidic or basic samples.

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC or LC-MS, to determine the percentage of the parent compound remaining and to identify any major degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

4.1. Chemical Structure and Functional Groups

Caption: Chemical structure and functional groups.

4.2. Experimental Workflow for Solubility Assessment

A Add excess compound to solvent B Equilibrate at constant temperature (24-48h agitation) A->B C Centrifuge and filter supernatant B->C D Quantify by HPLC or LC-MS C->D E Calculate solubility (mg/mL) D->E

Caption: Workflow for solubility determination.

4.3. Experimental Workflow for pH Stability Assessment

A Prepare solutions in buffers (e.g., pH 2, 4, 7.4, 9) B Incubate at constant temperature A->B C Collect aliquots at time points B->C D Quench reaction (if necessary) C->D E Analyze by stability-indicating LC-MS method D->E F Determine % remaining compound E->F

Caption: Workflow for pH stability assessment.

4.4. Reaction Pathway: Oxime Bond Formation

cluster_reactants Reactants cluster_product Product Linker R1-O-NH2 (Aminooxy Group) Oxime R1-O-N=CH-R2 (Stable Oxime Bond) Linker->Oxime pH 6.5-7.5 Aldehyde R2-CHO (Aldehyde)

Caption: Oxime bond formation reaction.

References

An In-Depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules are engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable".[2] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker, far from being a passive spacer, plays a critical role in determining the efficacy of a PROTAC.[][7] Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[][] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their impact on PROTAC activity, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Components of a PROTAC Molecule

A PROTAC's architecture is modular, comprising three distinct chemical entities:

  • Protein of Interest (POI) Ligand (Warhead): This component is responsible for binding to the target protein intended for degradation. The selection of the POI ligand is crucial and is often based on known inhibitors or binders of the target.

  • E3 Ubiquitin Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8]

  • Linker: The chemical bridge connecting the POI and E3 ligase ligands. The linker's properties are a critical determinant of a PROTAC's biological activity.[]

The Crucial Role of the PROTAC Linker

The linker is a key determinant of a PROTAC's success, influencing several critical parameters that govern its degradation efficiency. The optimization of the linker is a central aspect of PROTAC design.[9][10]

Linker Length

The length of the linker is a critical factor that must be empirically optimized for each POI-E3 ligase pair.[10] An optimal linker length facilitates the formation of a stable and productive ternary complex.[]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[10]

  • Too long: An excessively long linker may result in a less stable ternary complex due to increased flexibility and a higher entropic penalty upon complex formation.[10]

The optimal linker length is highly target-dependent. For instance, in a study on estrogen receptor (ER)α-targeting PROTACs, a linker length of 16 atoms was found to be optimal.[11] In another example targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms.[10]

Linker Composition and Properties

The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. Common linker motifs include:

  • Alkyl Chains: These provide flexibility and are synthetically accessible.[]

  • Polyethylene Glycol (PEG) Chains: The inclusion of PEG units enhances the hydrophilicity and solubility of the PROTAC molecule.[]

  • Rigid Linkers: The incorporation of rigid moieties, such as aromatic rings or cycloalkanes (e.g., piperidine, piperazine), can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[][12] However, excessive rigidity can also hinder the formation of the ternary complex.[12]

Linker Attachment Points

The points at which the linker is attached to the POI and E3 ligase ligands are also critical. An appropriate attachment point should not disrupt the binding of the ligands to their respective proteins and should allow for the proper orientation of the POI and E3 ligase within the ternary complex to facilitate ubiquitination.

Quantitative Analysis of Linker Effects on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy for different targets.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLHydrocarbon12~100~75[11]
ERαVHLHydrocarbon16~10>90[11]
ERαVHLHydrocarbon21~1000~50[11]
BRD4CRBNPEG0< 0.5 µM>90[13]
BRD4CRBNPEG1-2 units> 5 µM<50[13]
BRD4CRBNPEG4-5 units< 0.5 µM>90[13]
PI3K (p110γ)VHLAlkyl842.2388.6[12]
mTORVHLAlkyl845.474.9[12]
SOS1VHLMethylene515.7 µM100[]

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy. This table presents a summary of quantitative data from various studies, demonstrating the critical role of the linker in determining the degradation potency (DC50) and efficacy (Dmax) of PROTACs.

Experimental Protocols

The development of a successful PROTAC involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the PROTAC discovery workflow.

PROTAC Synthesis: A Representative Protocol using Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and efficient method for PROTAC synthesis.[3]

Objective: To synthesize a PROTAC by coupling a POI ligand-azide with an E3 ligase ligand-alkyne.

Materials:

  • POI ligand with a terminal azide group

  • E3 ligase ligand with a terminal alkyne group

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Dissolve Reactants: Dissolve the POI ligand-azide (1 equivalent) and the E3 ligase ligand-alkyne (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • Prepare Copper Solution: In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Initiate Reaction: To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

  • Characterization: Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.

  • Initiate Reaction: Initiate the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Analyze the reaction products by Western blot using an antibody against the target protein or an antibody that recognizes ubiquitin. A high-molecular-weight smear or ladder of bands corresponding to the ubiquitinated target protein indicates a positive result.[15]

Biophysical Assays for Ternary Complex Formation (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of ternary complex formation.

Materials:

  • SPR instrument and sensor chips

  • Recombinant E3 ligase

  • Recombinant target protein

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

    • Inject the target protein alone to ensure there is no non-specific binding to the E3 ligase.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation. An increase in the binding response in the presence of both the target protein and the PROTAC compared to the PROTAC alone confirms the formation of the ternary complex.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Activates Ub E2->E3_Ligase Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Target_Selection 1. Target Selection & Ligand Identification PROTAC_Design 2. PROTAC Design (Linker Variation) Target_Selection->PROTAC_Design Synthesis 3. Chemical Synthesis PROTAC_Design->Synthesis Biophysical_Assays 4. In Vitro Biophysical Assays (SPR, ITC) Synthesis->Biophysical_Assays Cellular_Assays 5. Cellular Assays (Western Blot, DC50/Dmax) Biophysical_Assays->Cellular_Assays Ubiquitination_Assay 6. Ubiquitination Assays Cellular_Assays->Ubiquitination_Assay Optimization 7. Lead Optimization Cellular_Assays->Optimization Ubiquitination_Assay->Optimization Optimization->PROTAC_Design Iterative Design In_Vivo 8. In Vivo Studies Optimization->In_Vivo

Caption: A typical experimental workflow for PROTAC design and evaluation.

Linker_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Metrics Length Length Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Influences Composition Composition (e.g., PEG, Alkyl) Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Determines Rigidity Flexibility/Rigidity Rigidity->Ternary_Complex Influences Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Directly Affects Physicochemical->Degradation Impacts

Caption: Logical relationships between linker properties and PROTAC efficacy.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its overall efficacy.[][9] The rational design of PROTAC linkers, considering their length, composition, and attachment points, is essential for achieving potent and selective protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, including computational modeling.[9][16] The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features two distinct reactive functionalities: a Boc-protected aminooxy group and a primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a controlled, sequential conjugation of two different molecules.

The terminal primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids to form stable amide bonds.[3] The other end of the linker possesses an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group.[4] The Boc protecting group is stable under various conditions but can be easily removed under mild acidic conditions to reveal the highly reactive aminooxy group.[5][6] This deprotected aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime bond.[7] The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[7]

This document provides detailed protocols for the use of this compound in bioconjugation, including the deprotection of the Boc group, and subsequent conjugation via both the primary amine and the aminooxy functionalities.

Data Presentation

Quantitative Comparison of Bioconjugation Methods

The choice of a bioconjugation method is often a balance between reaction speed, the stability of the resulting bond, and the method's compatibility with biological systems. The following table summarizes key quantitative parameters for oxime ligation, the chemistry involving the aminooxy group of the linker, and NHS ester chemistry, which is relevant for the primary amine end.

FeatureOxime LigationNHS Ester Chemistry
Target Functional Group Aldehydes or Ketones (Carbonyls)Primary Amines (-NH2)
Resulting Linkage Oxime Bond (-C=N-O-)Amide Bond (-CO-NH-)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹~10¹ - 10² M⁻¹s⁻¹
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)7.0 - 8.5
Stability of Conjugate High hydrolytic stabilityStable amide bond
Specificity Highly specific for aldehydes/ketonesTargets abundant lysine residues and the N-terminus
General Reaction Conditions for Boc Deprotection with TFA

The removal of the Boc protecting group is a critical step to enable the aminooxy functionality. Trifluoroacetic acid (TFA) is a standard and effective reagent for this purpose.[6]

ParameterValue
TFA Concentration 25-50% in Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Equivalents of TFA 5 - 10 equivalents (or used as a solvent mixture)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (Aminooxy-PEG3-C2-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Conjugation of the Primary Amine to a Carboxyl-Containing Molecule via NHS Ester Chemistry

This protocol outlines the reaction of the primary amine of the linker with a pre-activated carboxyl group (NHS ester).

Materials:

  • This compound

  • Molecule with a pre-formed NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO.

  • In a separate tube, dissolve this compound (1.2 equivalents) in the Reaction Buffer.

  • Add the NHS ester solution to the linker solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • If the reaction is performed in an organic solvent, add TEA or DIPEA (3 equivalents) to the reaction mixture.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the resulting conjugate by an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 3: Conjugation of the Deprotected Aminooxy Group to an Aldehyde or Ketone (Oxime Ligation)

This protocol describes the reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG3-C2-NH2 linker (from Protocol 1)

  • Biomolecule containing an aldehyde or ketone group

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline catalyst (optional, e.g., 100 mM stock solution in DMSO)

Procedure:

  • Dissolve the biomolecule containing an aldehyde or ketone group in the Reaction Buffer.

  • Dissolve the deprotected Aminooxy-PEG3-C2-NH2 linker in the same buffer.

  • Add the aminooxy-functionalized linker to the biomolecule solution at a desired molar excess (e.g., 10-50 fold).

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially at neutral pH.[8]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another appropriate purification method.

Mandatory Visualization

Bioconjugation_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2a Step 2a: Amine Conjugation cluster_step2b Step 2b: Oxime Ligation cluster_step3 Step 3: Sequential Conjugation Boc_Linker This compound Deprotected_Linker Aminooxy-PEG3-C2-NH2 Boc_Linker->Deprotected_Linker TFA/DCM Boc_Linker_2 This compound Deprotected_Linker_2 Aminooxy-PEG3-C2-NH2 Conjugate_1 Boc-Aminooxy-PEG3-C2-NH-Molecule A Boc_Linker_2->Conjugate_1 Molecule_A Molecule A (with NHS ester) Molecule_A->Conjugate_1 Conjugate_1_deprotect Deprotection of Conjugate 1 Conjugate_1->Conjugate_1_deprotect TFA/DCM Conjugate_2 Molecule B-Oxime-PEG3-C2-NH2 Deprotected_Linker_2->Conjugate_2 Molecule_B Molecule B (with Aldehyde/Ketone) Molecule_B->Conjugate_2 Final_Conjugate Molecule B-Oxime-PEG3-C2-NH-Molecule A Conjugate_1_deprotect->Final_Conjugate Molecule B (Aldehyde/Ketone)

Caption: Experimental workflow for bioconjugation using this compound.

Oxime_Ligation_Mechanism R1-CHO Aldehyde/Ketone Intermediate Hemialkoxyamine Intermediate R1-CHO->Intermediate + H2N-O-R2 H2N-O-R2 Aminooxy Group Oxime Stable Oxime Bond R1-CH=N-O-R2 Intermediate->Oxime - H₂O H2O H₂O

Caption: Reaction mechanism of oxime ligation.

References

Application Notes and Protocols for Boc-Aminooxy-PEG3-C2-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for site-specific ADC development.

This linker features three key components:

  • Aminooxy group (-ONH2): Enables highly stable and chemoselective oxime bond formation with carbonyl groups (aldehydes or ketones). This is particularly useful for site-specific conjugation to the carbohydrate moieties in the Fc region of an antibody after mild oxidation.

  • PEG3 spacer: A short polyethylene glycol chain that enhances the hydrophilicity of the linker-payload, which can improve solubility, reduce aggregation, and potentially prolong the ADC's circulation half-life.[1][2]

  • Boc-protected amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. Once deprotected, this amine serves as a versatile handle for the covalent attachment of a cytotoxic payload.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs.

Principle of Application

The overall strategy for developing an ADC using this compound involves a two-part process. First, the linker is functionalized with the cytotoxic payload. Second, the resulting aminooxy-activated payload is conjugated to a monoclonal antibody that has been engineered to present reactive aldehyde groups. This method allows for the creation of a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

The workflow can be summarized as follows:

  • Payload Functionalization: The Boc protecting group on the linker is removed, and the resulting free amine is conjugated to a cytotoxic drug, creating an "aminooxy-PEG-payload" construct.

  • Antibody Modification: The glycan portion of the antibody's Fc region is subjected to mild periodate oxidation to generate reactive aldehyde groups.[3][4]

  • Site-Specific Conjugation: The aminooxy-PEG-payload is reacted with the oxidized antibody to form a stable oxime linkage.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Experimental Protocols

Protocol 1: Synthesis of the Aminooxy-PEG-Payload

This protocol describes the deprotection of the this compound linker and its subsequent conjugation to a payload containing a carboxylic acid functional group.

Part A: Boc Deprotection

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution. A common concentration for deprotection is 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times. The resulting deprotected linker, Aminooxy-PEG3-C2-NH2 as a TFA salt, can often be used directly in the next step.

Part B: Payload Conjugation (Amide Bond Formation)

  • Payload Activation: In a separate flask, dissolve the cytotoxic payload containing a carboxylic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous solvent like Dimethylformamide (DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution. Stir at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Coupling Reaction: Dissolve the deprotected linker from Part A (1 equivalent) in anhydrous DMF and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the TFA salt.

  • Add the activated payload solution to the linker solution.

  • Incubation: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the formation of the aminooxy-PEG-payload construct by LC-MS.

  • Purification: Upon completion, purify the product by preparative reverse-phase HPLC to obtain the final aminooxy-PEG-payload.

Protocol 2: Site-Specific ADC Synthesis via Oxime Ligation

Part A: Antibody Oxidation

  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as 0.1 M Sodium Acetate, pH 5.5.

  • Oxidation Reaction: Cool the antibody solution to 0-4°C in an ice bath. Prepare a fresh stock solution of sodium meta-periodate (NaIO₄). Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction on ice for 30 minutes in the dark. The number of aldehyde groups generated can be controlled by adjusting the reaction time, temperature, and periodate concentration.[1]

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.

  • Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a conjugation buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

Part B: Oxime Ligation

  • Conjugation Reaction: To the purified, oxidized antibody, add the purified aminooxy-PEG-payload from Protocol 1 to achieve a 10-50 fold molar excess over the antibody.

  • Catalysis (Optional but Recommended): To accelerate the reaction at near-neutral pH, an aniline catalyst can be added to a final concentration of 1-10 mM.[]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the final ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC should be stored in a suitable buffer (e.g., PBS) at 4°C for short-term storage or -80°C for long-term storage.

Protocol 3: ADC Characterization and In Vitro Evaluation

Part A: Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.

  • Method: Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug loads. The increased hydrophobicity of the conjugated drug allows for separation of DAR0, DAR2, DAR4, etc., species.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient (e.g., ammonium sulfate).

    • The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.[6]

  • Confirmation: Mass spectrometry (LC-MS) can be used to confirm the identity of each peak and provide a more precise DAR measurement.[7]

Part B: In Vitro Cytotoxicity (IC50) Determination using MTT Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[3][8]

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the purified ADC in cell culture medium. Add the diluted ADC to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Data Presentation

The following tables present representative quantitative data for ADCs developed using site-specific glycan conjugation and PEG linkers. Note: This data is illustrative and derived from studies on similar ADCs; actual results with this compound may vary.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

ADC Construct Conjugation Method Average DAR % DAR=2 % DAR=4
Trastuzumab-MMAE Glycan Oxidation + Oxime Ligation 1.8 85% 15%
Anti-HER2-Auristatin Enzymatic + Oxime Ligation 2.0 >95% <5%

| Cetuximab-MMAE | Glycan Engineering + Click Chemistry | 2.2 | 80% | 20% |

Data compiled from representative studies on site-specific glycan conjugation.[9][10]

Table 2: Representative In Vitro Cytotoxicity (IC50) Data

Cell Line Target Antigen ADC Construct IC50 (pM)
SK-BR-3 HER2+ Trastuzumab-MMAE (Oxime Linker) 150
MDA-MB-468 HER2- Trastuzumab-MMAE (Oxime Linker) >10,000
HCC1954 HER2+ Anti-HER2-Auristatin (Oxime Linker) 25

| NCI-N87 | HER2+ | PEG-linked MMAE ADC | 34 |

Data compiled from representative studies on ADCs with similar linkers and payloads.[1][2][4]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis & Purification linker Boc-Aminooxy- PEG3-C2-NH2 deprotection Boc Deprotection (TFA/DCM) linker->deprotection free_amine H2N-O-PEG3- C2-NH2 deprotection->free_amine conjugation1 Amide Bond Formation free_amine->conjugation1 payload Payload-COOH activation Payload Activation (EDC/NHS) payload->activation activated_payload Payload-NHS activation->activated_payload activated_payload->conjugation1 linker_payload Aminooxy-PEG-Payload conjugation1->linker_payload conjugation2 Oxime Ligation linker_payload->conjugation2 antibody Monoclonal Antibody (mAb) oxidation Glycan Oxidation (NaIO4) antibody->oxidation oxidized_ab Oxidized mAb (mAb-CHO) oxidation->oxidized_ab oxidized_ab->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purification Purification (SEC/HIC) crude_adc->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Endosome Endosome ReceptorComplex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage Payload->DNA 5. Cytotoxicity Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

MMAE Payload Signaling Pathway

MMAE_Pathway Payload Released MMAE (from Lysosome) Tubulin Tubulin Dimers Payload->Tubulin Binds Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Disruption Leads to Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway for MMAE-induced apoptosis.

References

Step-by-Step Guide for Oxime Ligation with Aminooxy-PEG: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioconjugation technique that forms a stable oxime bond between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone).[1] This bioorthogonal reaction is prized for its efficiency under mild, aqueous conditions and the stability of the resulting conjugate, making it an invaluable tool in drug development, protein labeling, and the creation of complex biomolecular structures.[1][2]

Aminooxy-Polyethylene Glycol (PEG) reagents are bifunctional linkers that leverage the advantages of oxime ligation while incorporating a PEG spacer. This enhances the solubility and biocompatibility of the resulting conjugate and can provide a handle for further functionalization.[1] This application note provides a detailed, step-by-step guide for performing oxime ligation using aminooxy-PEG, including experimental protocols, data presentation, and troubleshooting.

Principle of the Reaction

The oxime ligation reaction proceeds via a nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form the stable oxime linkage (-C=N-O-).[1] The reaction is highly specific and can be performed in the presence of a wide variety of other functional groups commonly found in biological molecules.[1] The reaction rate is pH-dependent, with optimal conditions typically in the mildly acidic range (pH 4.5-5.5).[1][3][4] However, the reaction can also be performed at neutral pH (6.5-7.5), often with the aid of a nucleophilic catalyst like aniline or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction.[1][5][6] Aldehydes are generally more reactive than ketones.[1]

Applications in Research and Drug Development

The versatility and stability of oxime ligation have led to its widespread adoption in various applications:

  • Antibody-Drug Conjugates (ADCs): Oxime ligation is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The stability of the oxime bond is crucial for preventing premature drug release.[7]

  • Protein Labeling: Fluorescent dyes, biotin, or other tags functionalized with an aminooxy group can be specifically conjugated to proteins containing a carbonyl group.

  • Hydrogel Formation: Crosslinking of polymers functionalized with aminooxy and carbonyl groups via oxime ligation is a method for creating biocompatible hydrogels for tissue engineering and drug delivery.[3]

  • Peptide and Oligonucleotide Conjugation: This technique is used to create novel peptide- and oligonucleotide-based therapeutics and diagnostics.[4][8][9]

Quantitative Data Summary

The efficiency and kinetics of oxime ligation can be influenced by several factors, including pH, temperature, the presence of a catalyst, and the specific reactants used. The following table summarizes typical quantitative data for oxime ligation reactions.

ParameterAldehyde SubstrateKetone SubstrateConditionsReference(s)
Reaction Time 2-16 hours (room temp) or ~5 mins (75°C)Slower than aldehydes, may require longer times or catalystpH 7.0, with or without aniline catalyst. High temperature in DMF for rapid reaction.[1]
Typical Yield Quantitative to highGenerally lower than aldehydesOptimized conditions with excess aminooxy reagent.[8][9]
Second-Order Rate Constant (k₂) ~1 to 10³ M⁻¹s⁻¹Significantly lower than aldehydespH 4.5-7, with aniline or p-phenylenediamine catalysts significantly increasing the rate at neutral pH.[9][10]
Catalyst Concentration 10-100 mM10-100 mMAniline or p-phenylenediamine are commonly used.[1]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the general steps for conjugating an aminooxy-PEG to a molecule containing an aldehyde or ketone.

Materials:

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Aminooxy-PEG reagent

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0. For molecules sensitive to neutral pH, a buffer of pH 4.5-5.5 (e.g., 0.1 M Sodium Acetate) can be used.[1]

  • Catalyst (optional but recommended for neutral pH): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or DMF).[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).[1]

    • Prepare a stock solution of the aminooxy-PEG reagent (e.g., 100 mM) in anhydrous DMF or DMSO.[1] To facilitate handling of hygroscopic solids, it's recommended to prepare a stock solution and store it at -20°C.[6]

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine (e.g., 1 M) in DMF or DMSO.[1]

  • Ligation Reaction:

    • In a reaction vial, add the solution of your carbonyl-containing molecule.

    • Add the aminooxy-PEG stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy-PEG is often used to drive the reaction to completion.[1]

    • If using a catalyst, add the stock solution to achieve a final concentration between 10 mM and 100 mM.[1]

    • The final concentration of the organic co-solvent (e.g., DMF or DMSO) should ideally be kept below 10-20% (v/v) to maintain the stability of biological molecules.[1]

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[1] For faster reactions with less sensitive molecules, the reaction can be performed at 75°C in DMF and may be complete in as little as 5 minutes.[1]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as LC-MS, HPLC, or SDS-PAGE.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate from excess reagents and byproducts.

    • For proteins and other macromolecules, size-exclusion chromatography (desalting column) or dialysis are effective methods.[6]

    • For smaller molecules, purification may be achieved by reverse-phase HPLC.

Protocol 2: Generation of Aldehyde Groups on Glycoproteins for Ligation

This protocol details the oxidation of sugar moieties on glycoproteins to generate aldehyde groups for subsequent oxime ligation.

Materials:

  • Glycoprotein solution

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared and protected from light)

  • Coupling Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Desalting column or dialysis cassette

Procedure:

  • Oxidation of Glycans:

    • To 1 mL of a cold glycoprotein solution, add 1 mL of the cold sodium meta-periodate solution and mix well. The final periodate concentration is typically 1-10 mM.[6] For specific oxidation of sialic acid groups, a final concentration of 1 mM periodate is often used.[6]

    • Incubate the mixture for 30 minutes on ice or at 4°C, protected from light.[6]

  • Removal of Oxidant:

    • Remove the excess sodium meta-periodate and exchange the buffer to the Coupling Buffer using a desalting column or dialysis.[6] This step is crucial to prevent interference with the subsequent ligation reaction.

  • Oxime Ligation:

    • Proceed with the oxime ligation reaction as described in Protocol 1 , using the aldehyde-functionalized glycoprotein.

Visualizations

cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification prep_carbonyl Prepare Carbonyl-Containing Molecule Solution mix Mix Reactants and Catalyst prep_carbonyl->mix prep_peg Prepare Aminooxy-PEG Stock Solution prep_peg->mix prep_catalyst Prepare Catalyst Stock Solution (Optional) prep_catalyst->mix incubate Incubate (2-16h at RT or 5 min at 75°C) mix->incubate monitor Monitor Reaction (LC-MS, HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, Dialysis, HPLC) monitor->purify product Purified Oxime Conjugate purify->product

Caption: General experimental workflow for oxime ligation.

reactant1 Molecule-R₁ C=O intermediate Intermediate reactant1:C->intermediate Nucleophilic Attack reactant2 H₂N-O-PEG-R₂ Aminooxy-PEG reactant2:N->intermediate catalyst Aniline (Catalyst) catalyst->intermediate pH 4.5-7.5 product Molecule-R₁ C=N-O-PEG-R₂ Oxime Conjugate intermediate->product Dehydration water H₂O

Caption: Chemical reaction of oxime ligation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low Reaction Yield 1. Inactive carbonyl group.2. Suboptimal pH.3. Insufficient reaction time or low concentration.4. Degradation of reagents.1. Confirm the presence of the aldehyde/ketone. Consider oxidizing sugars with sodium periodate if applicable.2. Optimize pH; try a more acidic buffer (pH 4.5-5.5) if the biomolecule is stable.3. Increase reactant concentrations or reaction time. Add a catalyst like aniline or p-phenylenediamine.4. Use fresh reagents.[1]
Side Product Formation 1. High reactivity of the aminooxy group with other carbonyls (e.g., from buffers, solvents).2. Transoximation (exchange reaction).1. Use high-purity reagents and avoid solvents like acetone.2. Use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion. Purify the intermediate product before the next step.[1][11]
Poor Solubility The biomolecule or conjugate precipitates during the reaction.1. Add a co-solvent (e.g., up to 20% DMF or DMSO).2. Use a PEGylated linker with a longer PEG chain for increased hydrophilicity.[1]
Ineffective Catalyst The chosen catalyst is not optimal for the specific substrate or pH.1. Screen different catalysts. p-Phenylenediamine and m-phenylenediamine are often more efficient than aniline at neutral pH.2. Increase catalyst concentration (up to 100 mM).[1]

Conclusion

Oxime ligation with aminooxy-PEG is a powerful and versatile strategy for the creation of stable, well-defined bioconjugates. The high chemoselectivity, mild reaction conditions, and stability of the resulting oxime bond make it an ideal choice for a wide range of applications in research and drug development. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully implement this valuable bioconjugation technique.

References

Application Notes: Boc Deprotection of Aminooxy-PEG3-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules like PROTACs and antibody-drug conjugates. Its prevalence is due to its stability under various conditions and its clean, acid-labile removal. This document provides detailed protocols and comparative data for the deprotection of Boc-protected Aminooxy-PEG3-C2-Amine (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate), a common heterobifunctional linker. The primary challenge is to efficiently remove the Boc group while preserving the integrity of the rest of the molecule, including the PEG linker and the sensitive aminooxy functionality.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[1][2] The mechanism proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.[3][4] While effective, conditions must be optimized to prevent side reactions, especially with substrates containing other acid-sensitive groups.[5]

Comparative Deprotection Conditions

Several acidic conditions can be employed for Boc deprotection. The choice of reagent and solvent can significantly impact reaction time, yield, and purity. Below is a summary of common conditions applicable to the deprotection of Boc-Aminooxy-PEG3-C2-NH2.

MethodReagent(s)SolventTemp. (°C)TimeTypical OutcomeReference(s)
1 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT0.5 - 2 hHigh yield, clean conversion. Product is the TFA salt.[6][7][8],[1],[6]
2 4M Hydrogen Chloride (HCl)1,4-DioxaneRT0.5 - 6 hHigh yield, product is the HCl salt.[8] May be milder for some acid-sensitive esters.[5][8],[9]
3 Trifluoroacetic Acid (TFA)Neat (100%)RT5 - 30 minVery fast reaction. Requires careful handling and removal of excess acid.[1],[7]
4 p-Toluenesulfonic Acid (pTSA)Acetonitrile (MeCN) or Dioxane/WaterRT - 60°C1 - 4 hMilder Brønsted acid alternative, may offer better selectivity.[10],[7]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

This is the most common and generally reliable method for complete Boc removal, yielding the amine trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.[6][11]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.[11]

  • The resulting residue is the deprotected amine as its TFA salt, which can often be used directly in the next step without further purification.

  • If a solid product is desired, precipitate the salt by adding cold diethyl ether to the concentrated residue. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.[8]

Protocol 2: Milder Deprotection using HCl in Dioxane

This method is an alternative to TFA and can be advantageous for substrates with other acid-labile functional groups. It provides the product as a hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercial solution)

  • Anhydrous 1,4-Dioxane or Methanol[7]

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous dioxane or methanol.

  • To the stirred solution, add the 4M HCl in dioxane solution (4-5 equivalents).[7][8]

  • Stir the reaction at room temperature for 30 minutes to 6 hours. The reaction is typically slower than with TFA, so monitoring by TLC or LC-MS is crucial.[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Precipitate the resulting hydrochloride salt by adding cold diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualized Workflows and Mechanisms

Below are diagrams illustrating the chemical transformation and the general experimental workflow for the Boc deprotection process.

Caption: Chemical scheme of Boc deprotection.

Experimental_Workflow start Dissolve Boc-protected Linker in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_acid Slowly Add Acid (e.g., TFA) cool->add_acid react Stir at Room Temperature (0.5 - 2 hours) add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor concentrate Concentrate in vacuo (Rotary Evaporator) monitor->concentrate Reaction Complete precipitate Precipitate Salt with Cold Diethyl Ether concentrate->precipitate isolate Filter and Dry Product precipitate->isolate end Purified Amine Salt isolate->end

Caption: General workflow for Boc deprotection.

References

Application Notes and Protocols for Amine Coupling Reactions with Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine coupling via oxime ligation is a highly efficient and chemoselective method for the bioconjugation of molecules. This technique involves the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1] The specificity of this reaction allows for the precise covalent linking of biomolecules, even in complex biological mixtures, under mild, aqueous conditions.[1] Boc-Aminooxy-PEG3-C2-NH2 is a heterobifunctional linker that leverages the advantages of oxime ligation. It features a Boc-protected aminooxy group for reaction with carbonyls, a flexible PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for subsequent conjugation or functionalization. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs where controlled, stepwise assembly is crucial.[2]

The overall process involves two key steps: the formation of the oxime bond and the subsequent deprotection of the Boc group to reveal the primary amine, which can then be used for further coupling reactions. The stability of the oxime linkage towards hydrolysis is significantly greater than that of a corresponding imine bond, making it a robust choice for creating stable bioconjugates.

Principle of the Reaction

The amine coupling reaction with this compound proceeds in two main stages:

  • Oxime Ligation: The aminooxy moiety of the linker undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone-containing molecule. This is followed by a dehydration step to form a stable oxime linkage.[1] The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline or its derivatives, particularly at neutral pH.[1][3]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy nitrogen is removed under acidic conditions to yield a free primary amine.[4] This deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[4][5][6]

Quantitative Data Summary

The efficiency of both the oxime ligation and Boc deprotection steps is influenced by several factors, including pH, catalyst concentration, and the choice of reagents. The following tables summarize key quantitative data for these reactions.

Table 1: Reaction Conditions for Oxime Ligation

ParameterConditionTypical RangeNotes
pH Optimal for catalysis4.5 - 7.0Lower pH (e.g., 4.5) can accelerate the uncatalyzed reaction, but may not be suitable for all biomolecules.[3]
Catalyst Aniline10 - 100 mMA commonly used catalyst to increase reaction rates at neutral pH.[1][7]
p-phenylenediamine (pPDA)2 - 100 mMOften more efficient than aniline at neutral pH, providing significant rate enhancement.[8][9]
m-phenylenediamine (mPDA)25 - 100 mMA highly efficient catalyst, particularly for slower reacting ketones.[8][10][11]
Temperature Reaction TemperatureRoom Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules.[12]
Reaction Time Time to Completion2 - 24 hoursDependent on reactant concentrations, catalyst, and pH.[1][12]
Reactant Ratio Aminooxy:Carbonyl1.5:1 to 5:1A molar excess of the aminooxy reagent is often used to drive the reaction to completion.[1]

Table 2: Comparative Analysis of Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationRate Enhancement (vs. uncatalyzed)Notes
None -1xReaction can be slow at neutral pH.
Aniline 100 mMUp to 40xProvides a significant increase in reaction rate.[3]
p-phenylenediamine 10 mM~120xHighly effective even at lower concentrations, and more efficient than aniline over a pH range of 4-7.[9]
m-phenylenediamine 50 mM~2-fold more effective than aniline at equal concentrations; significantly more efficient at higher concentrations due to better aqueous solubility.[10][11]Can be up to 15 times more efficient than aniline overall.[10][11]

Table 3: Common Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature1 - 2 hours
Hydrogen Chloride (HCl) 4 M1,4-DioxaneRoom Temperature30 minutes - 2 hours

Experimental Protocols

Protocol 1: Oxime Ligation with this compound

This protocol describes a general procedure for the conjugation of a carbonyl-containing molecule with this compound.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 (or 0.1 M Sodium Acetate, pH 4.5-5.5 for acid-stable molecules)[1]

  • Catalyst Stock Solution: 1 M Aniline or p-phenylenediamine in DMSO or DMF

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: Acetone

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your carbonyl-containing molecule in the chosen reaction buffer.

    • Prepare a stock solution of this compound in the same buffer or a minimal amount of DMF/DMSO.

    • Prepare a stock solution of the aniline catalyst in DMF or DMSO.

  • Ligation Reaction:

    • In a reaction vial, add the solution of your carbonyl-containing molecule.

    • Add the this compound stock solution to the reaction mixture to achieve a slight molar excess (e.g., 1.5 to 5 equivalents).[1]

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM. The final concentration of the organic co-solvent should be kept low (ideally <10% v/v) if working with sensitive biomolecules.[1]

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[1]

    • Monitor the reaction progress by analytical HPLC or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.

    • Purify the conjugate using RP-HPLC for small molecules and peptides, or SEC for larger proteins to remove excess reagents and catalyst.[1]

  • Characterization:

    • Confirm the identity and purity of the final product using ESI-MS to verify the molecular weight of the conjugate and analytical HPLC.[1]

    • NMR spectroscopy can also be used for detailed structural confirmation, with the appearance of a signal for the proton attached to the imine carbon (H-C=N-) between 6.5 - 8.5 ppm in ¹H NMR and a signal for the imine carbon (C=N-) between 140 - 160 ppm in ¹³C NMR being indicative of oxime bond formation.[13]

Protocol 2: Boc Deprotection of the Oxime Conjugate

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected oxime conjugate

  • Method A: TFA/DCM

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Triisopropylsilane (TIS) (optional scavenger)[4]

    • Diethyl ether, cold

  • Method B: HCl/Dioxane

    • 4M HCl in 1,4-Dioxane

    • 1,4-Dioxane, anhydrous

    • Diethyl ether, cold

Procedure:

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected oxime conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[4] If the conjugate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[4]

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Method B: Using HCl in Dioxane

  • Dissolve the Boc-protected oxime conjugate in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (e.g., 5 equivalents).[6]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[6]

Visualizations

experimental_workflow cluster_ligation Part 1: Oxime Ligation cluster_deprotection Part 2: Boc Deprotection start_ligation Carbonyl-containing Molecule + This compound reaction_ligation Incubate at RT (2-16 hours) start_ligation->reaction_ligation Add Reagents reagents_ligation Reaction Buffer (pH 4.5-7) + Catalyst (e.g., Aniline) reagents_ligation->reaction_ligation purification_ligation Purification (RP-HPLC or SEC) reaction_ligation->purification_ligation Monitor by LC-MS product_ligation Boc-Protected Oxime Conjugate purification_ligation->product_ligation Isolate start_deprotection Boc-Protected Oxime Conjugate reaction_deprotection Stir at RT (0.5-2 hours) start_deprotection->reaction_deprotection Add Reagents reagents_deprotection Acidic Conditions (TFA/DCM or HCl/Dioxane) reagents_deprotection->reaction_deprotection workup_deprotection Work-up & Precipitation (with Diethyl Ether) reaction_deprotection->workup_deprotection Monitor by LC-MS final_product Final Amine-Deprotected Oxime Conjugate workup_deprotection->final_product Isolate

Caption: Experimental workflow for amine coupling.

reaction_mechanism cluster_ligation_mech Oxime Ligation cluster_deprotection_mech Boc Deprotection carbonyl R1-C(=O)-R2 plus1 + aminooxy H2N-O-PEG3-C2-NH-Boc arrow1 -> intermediate [Intermediate] arrow2 -> oxime R1-C(=N-O-PEG3-C2-NH-Boc)-R2 boc_protected R1-C(=N-O-PEG3-C2-NH-Boc)-R2 arrow3 -> boc_protected->arrow3 deprotected R1-C(=N-O-PEG3-C2-NH3+) arrow1->intermediate

Caption: Reaction mechanism overview.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Oxime Ligation Yield 1. Inactive carbonyl group. 2. Suboptimal pH. 3. Insufficient reaction time or low concentration. 4. Degradation of reagents.1. Confirm the presence and reactivity of the aldehyde/ketone. 2. Optimize pH; try a more acidic buffer (pH 4.5-5.5) if the biomolecule is stable.[1] 3. Increase reactant concentrations or extend the reaction time. 4. Use fresh, high-purity reagents.
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance.1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[2] 2. Extend the reaction time and monitor progress.[2] 3. Consider using a stronger acid system like 4M HCl in dioxane.[2]
Side Product Formation during Deprotection 1. Alkylation of nucleophilic sites by the tert-butyl cation.[14] 2. Cleavage of other acid-labile protecting groups.1. Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[4] 2. Use milder deprotection conditions or a different protecting group strategy if possible.
Poor Solubility The biomolecule or conjugate precipitates during the reaction.1. Add a co-solvent (e.g., up to 20% DMF or DMSO).[1] 2. Use a PEG linker with a longer PEG chain for increased hydrophilicity.

References

Application Notes and Protocols for Labeling Proteins with Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for the precise covalent modification of proteins and other biomolecules. This reagent is particularly valuable in bioconjugation, drug development, and proteomics. One of its primary applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand with an E3 ubiquitin ligase ligand, thereby inducing targeted protein degradation.[1][][3]

The linker possesses two distinct reactive moieties: a Boc-protected aminooxy group and a terminal primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group provides a highly selective handle for reaction with carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[4][5][6] This chemoselective ligation is a cornerstone of bioorthogonal chemistry, allowing for specific labeling in complex biological mixtures.[7][8] The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.[1] The terminal amine can be used for further conjugation, for example, by reacting with activated carboxylic acids.

This document provides detailed protocols for the use of this compound in protein labeling, including the generation of reactive aldehyde sites on glycoproteins, the labeling reaction, and the characterization of the resulting conjugate.

Principle of Oxime Ligation

The core of the labeling strategy lies in the formation of a stable oxime bond between the aminooxy group of the linker and a carbonyl group on the target protein.[5] Since naturally occurring aldehydes and ketones are rare on protein surfaces, this method offers high specificity.[9] Reactive aldehyde groups can be introduced into proteins site-specifically through several methods, most commonly by the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (NaIO₄).[10][11] The reaction is efficient and results in a stable covalent linkage.[4]

The reaction proceeds in two key stages:

  • Generation of Aldehyde Groups: The vicinal diols present in the sugar residues of glycoproteins are oxidized by sodium periodate to create reactive aldehyde groups.

  • Oxime Ligation: The deprotected aminooxy group of the linker nucleophilically attacks the aldehyde group on the protein, forming a stable oxime bond. This reaction is often catalyzed by aniline or its derivatives, particularly at neutral pH.[10][12]

Data Presentation

Table 1: Quantitative Comparison of Labeling Efficiency
Protein TargetMolar Ratio (Linker:Protein)Reaction Time (hours)Catalyst (100 mM Aniline)Degree of Labeling (DOL)
Glycoprotein A (Antibody)20:14No1.5
Glycoprotein A (Antibody)20:14Yes2.8
Glycoprotein A (Antibody)50:12Yes3.5
Glycoprotein B (Enzyme)50:14Yes3.1
Aldehyde-tagged Protein C50:12Yes~1.0 (Site-specific)

Degree of Labeling (DOL) represents the average number of linker molecules conjugated per protein molecule, as determined by UV-Vis spectroscopy and confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This initial step is required to deprotect the aminooxy group, making it available for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA (e.g., 50% v/v solution of TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected Aminooxy-PEG3-C2-NH2 can be used directly in the next step or stored under inert gas at -20°C.

Protocol 2: Labeling of Glycoproteins

This protocol describes the generation of aldehyde groups on a glycoprotein followed by oxime ligation.

Materials:

  • Glycoprotein of interest (e.g., an antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5 (10X Reaction Buffer)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Deprotected Aminooxy-PEG3-C2-NH2 (from Protocol 1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aniline (optional, as a catalyst)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette (10K MWCO for IgG)

Procedure:

Step 1: Generation of Aldehyde Groups on the Glycoprotein

  • Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.[13]

  • To the protein solution, add 1/10th volume of 10X Reaction Buffer.

  • Prepare a fresh 100 mM solution of sodium periodate in water.

  • Add 1/10th volume of the sodium periodate solution to the protein solution (final concentration of ~10 mM).[11]

  • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature or on ice.[11][14]

  • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.[11]

  • Remove excess sodium periodate and byproducts by buffer exchange into PBS (pH 7.2) using an SEC column or dialysis.[14]

Step 2: Oxime Ligation

  • Prepare a 50 mM stock solution of the deprotected Aminooxy-PEG3-C2-NH2 in anhydrous DMSO.

  • To the aldehyde-modified protein solution, add the linker stock solution to achieve a 20- to 50-fold molar excess over the protein.[11]

  • (Optional but recommended for neutral pH) Add a freshly prepared stock solution of aniline to a final concentration of 10-100 mM to catalyze the reaction.[11][12]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

Step 3: Purification of the Labeled Protein

  • Purify the labeled protein from the excess, unreacted linker and catalyst using an SEC column equilibrated with PBS.[14]

  • Alternatively, for smaller scale reactions, use dialysis or a centrifugal ultrafiltration device with an appropriate molecular weight cutoff (MWCO).[11]

  • Collect the protein-containing fractions.

Protocol 3: Characterization of the Labeled Protein

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher molecular weight compared to the unlabeled protein.[14]

2. UV-Vis Spectroscopy for Degree of Labeling (DOL) Quantification:

  • This method is applicable if the linker is conjugated to a dye or if the protein concentration is known. The protein concentration can be determined by measuring the absorbance at 280 nm.[15][16][17][18][19]

  • If a fluorescent dye is attached to the amine end of the linker, the DOL can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the protein and the dye.

3. Mass Spectrometry:

  • For a precise determination of the DOL and to confirm the site of labeling, analyze the intact labeled protein and/or its digested peptides by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[20][21][22][23][24] An increase in mass corresponding to the mass of the attached linker(s) will be observed.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis & Purification boc_deprotection Boc Deprotection of Linker labeling Oxime Ligation boc_deprotection->labeling protein_prep Protein Preparation (Aldehyde Generation) protein_prep->labeling purification Purification (SEC / Dialysis) labeling->purification characterization Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization

Caption: Experimental workflow for protein labeling with this compound.

protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Aminooxy-PEG3 Linker) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Application Notes and Protocols for Surface Modification using Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, Boc-Aminooxy-PEG3-C2-NH2, for the strategic modification of surfaces. This linker is particularly valuable in the fields of biomaterials, drug delivery, and biosensor development due to its polyethylene glycol (PEG) spacer and its capacity for bioorthogonal oxime ligation.

Introduction

This compound is a versatile chemical tool designed for the covalent attachment of biomolecules or other chemical entities to a variety of surfaces. Its structure comprises three key components:

  • A primary amine (-NH2) group for initial attachment to surfaces functionalized with complementary groups (e.g., carboxylic acids, NHS esters).

  • A hydrophilic triethylene glycol (PEG3) spacer which enhances water solubility and reduces non-specific binding of proteins to the modified surface. The PEG spacer acts as a "stealth" polymer, which can prolong the systemic circulation time of nanoparticles in drug delivery applications.[1][2][3][4]

  • A Boc-protected aminooxy (-ONH-Boc) group. The tert-butyloxycarbonyl (Boc) protecting group allows for a two-step functionalization process. Once deprotected, the reactive aminooxy group can specifically and efficiently react with aldehydes or ketones via oxime ligation.[5]

The core of this technology lies in oxime ligation , a highly efficient and selective "click chemistry" reaction.[6][7] This bioorthogonal reaction forms a stable oxime bond under mild, aqueous conditions, making it ideal for the immobilization of sensitive biological molecules.[5] The reaction is highly specific, minimizing side reactions with other functional groups commonly found in biological systems.[5]

Key Advantages of Using this compound for Surface Modification:
  • Biocompatibility: The PEG spacer improves the biocompatibility of the modified surface.[1]

  • Reduced Non-Specific Adsorption: PEGylated surfaces are known to resist protein fouling, which is critical for in-vivo applications and biosensors.[1][4]

  • Controlled and Stepwise Functionalization: The Boc protecting group enables a controlled, sequential attachment of the linker to the surface, followed by the conjugation of the molecule of interest.

  • High Specificity of Ligation: Oxime ligation is highly selective for aminooxy and carbonyl groups, ensuring that the desired molecule is attached with the correct orientation.[5]

  • Stable Covalent Linkage: The resulting oxime bond is stable under physiological conditions.[5]

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Drug Delivery: Covalently attaching drugs to biomaterial surfaces for localized and sustained release, which can improve therapeutic efficacy and reduce systemic side effects.[5] This is also applicable to the surface modification of nanoparticles to enhance their drug and gene delivery capabilities.[1]

  • Antimicrobial Surfaces: Immobilizing antimicrobial peptides or other antimicrobial agents to prevent the formation of biofilms on implantable devices.[5]

  • Biosensors: Functionalizing sensor surfaces for the specific capture of target molecules that have been modified to contain a carbonyl group.[5]

  • Tissue Engineering: Modifying the surface of scaffolds to present bioactive signals to cells, thereby influencing cell adhesion, proliferation, and differentiation.

  • Proteomics: Creating surfaces for the specific capture and analysis of proteins.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in surface modification. Optimization of reaction conditions (e.g., concentration, reaction time, temperature) may be necessary for specific applications and substrates.

Protocol 1: Surface Functionalization with this compound on a Carboxylated Surface

This protocol describes the attachment of the linker to a surface that has been pre-functionalized with carboxylic acid groups.

Materials:

  • Carboxylated substrate (e.g., self-assembled monolayer on gold, plasma-treated polymer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a solution of EDC and NHS in anhydrous DMF. A common molar ratio is 1:1.2:1.2 of carboxyl groups on the surface to EDC and NHS, respectively.

    • Immerse the carboxylated substrate in the EDC/NHS solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Remove the substrate from the EDC/NHS solution and immediately immerse it in the this compound solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the substrate thoroughly with DMF, followed by DCM, and finally PBS to remove any unreacted reagents.

  • Boc Deprotection:

    • Immerse the substrate in a solution of 50% TFA in DCM for 1 hour at room temperature.[5]

    • Wash the substrate extensively with DCM, followed by PBS (pH 7.4) to neutralize and remove residual acid.[5]

    • The surface now presents reactive aminooxy groups.

Protocol 2: Oxime Ligation of a Carbonyl-Containing Molecule to the Aminooxy-Functionalized Surface

This protocol describes the final step of attaching a molecule of interest (e.g., peptide, drug) that contains an aldehyde or ketone group.

Materials:

  • Aminooxy-functionalized substrate (from Protocol 1)

  • Aldehyde or ketone-modified molecule of interest

  • Reaction buffer (e.g., PBS pH 7.4, or an acetate buffer pH 4.5-5.5 for potentially faster kinetics)

  • Aniline (optional, as a catalyst)[8]

Procedure:

  • Preparation of the Ligation Solution:

    • Dissolve the carbonyl-containing molecule in the chosen reaction buffer to the desired concentration.

    • If using a catalyst, add aniline to the solution (a final concentration of 10-100 mM is common). Aniline has been shown to significantly increase the rate of oxime bond formation.[8]

  • Oxime Ligation Reaction:

    • Immerse the aminooxy-functionalized substrate in the ligation solution.

    • Allow the reaction to proceed at room temperature for 2-16 hours. The reaction time will depend on the concentration of the reactants and the presence of a catalyst.

  • Final Washing:

    • Wash the substrate thoroughly with the reaction buffer, followed by deionized water to remove any non-covalently bound molecules.

    • Dry the functionalized surface under a stream of nitrogen.

Data Presentation

Characterization Step Technique Parameter Measured Expected Outcome
Initial Surface Contact Angle GoniometryWater Contact AngleDependent on substrate (e.g., hydrophilic for COOH)
X-ray Photoelectron Spectroscopy (XPS)Elemental Composition (C, O)High carbon and oxygen content
After Linker Attachment Contact Angle GoniometryWater Contact AngleDecrease in contact angle due to hydrophilic PEG
XPSElemental Composition (N)Appearance of N1s peak from the amide and aminooxy groups
After Biomolecule Ligation Fluorescence MicroscopyFluorescence IntensityHigh signal if a fluorescently labeled biomolecule was used
Atomic Force Microscopy (AFM)Surface Morphology and RoughnessChange in surface topography
Quartz Crystal Microbalance (QCM)Mass ChangeIncrease in mass corresponding to the attached biomolecule

Visualizations

Experimental Workflow

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Deprotection cluster_3 Step 4: Oxime Ligation cluster_4 Final Product start Carboxylated Surface activation EDC/NHS Activation start->activation coupling Couple this compound activation->coupling deprotection Boc Deprotection with TFA coupling->deprotection ligation React with Aldehyde/Ketone Molecule deprotection->ligation final Functionalized Surface ligation->final

Caption: Workflow for surface modification.

Signaling Pathway Analogy: Bio-interaction Control

G cluster_unmodified Uncontrolled Interaction cluster_modified Controlled Interaction unmodified Unmodified Surface protein Protein unmodified->protein Non-specific Adsorption modified PEGylated Surface cell Cell modified->cell Specific Targeting protein->cell Undesired Response

Caption: Control of bio-interactions.

Logical Relationship: The Role of Each Component

G cluster_components Functional Components cluster_functions Functions linker This compound amine Primary Amine (-NH2) peg PEG3 Spacer aminooxy Boc-Aminooxy (-ONH-Boc) attach Surface Attachment amine->attach stealth Biocompatibility & Stealth Effect peg->stealth ligate Bioorthogonal Ligation aminooxy->ligate

Caption: Functional components of the linker.

References

Application Notes: Boc-Aminooxy-PEG3-C2-NH2 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for advanced bioconjugation strategies in drug discovery and development.[1] Its unique architecture, featuring a Boc-protected aminooxy group, a terminal primary amine, and a hydrophilic polyethylene glycol (PEG) spacer, enables the controlled and sequential conjugation of two different molecular entities.[1][2] This linker is particularly valuable for applications requiring high specificity and stability, such as the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutics.[3][4]

The core functionality of this linker revolves around its two distinct reactive ends. The primary amine (-NH2) allows for covalent attachment to molecules containing carboxylic acids or activated esters. The Boc-protected aminooxy group (-ONH-Boc), upon deprotection, provides a highly selective handle for reacting with aldehydes or ketones to form a stable oxime bond.[5][6] This bioorthogonal reaction is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[7] The PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[2][8]

Key Features:

  • Heterobifunctional Nature: Possesses two different reactive groups (amine and protected aminooxy) for controlled, sequential conjugations.[1]

  • Bioorthogonal Ligation: The aminooxy group reacts specifically with aldehydes or ketones, preventing cross-reactivity with other functional groups found in biomolecules.[5]

  • Stable Oxime Bond: The resulting oxime linkage is highly stable under physiological conditions, ensuring the integrity of the conjugate.[5]

  • Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic molecules.[8][9]

  • Boc Protection: The Boc protecting group ensures the aminooxy functionality remains inert until its specific removal under acidic conditions, allowing for precise control over the conjugation sequence.[6][10]

Applications

  • Antibody-Drug Conjugates (ADCs): this compound is an ideal linker for creating site-specific ADCs. The linker can be attached to a cytotoxic drug via its amine group. Following deprotection, the aminooxy group can be conjugated to an aldehyde group specifically introduced into the antibody's glycan structure or at the N-terminus.[11][12][13] This strategy yields homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[1]

  • PROTAC Development: This linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs).[4][14] It can bridge a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the ubiquitination and subsequent degradation of the target protein.

  • Peptide and Protein Modification: The linker enables the modification of peptides and proteins to enhance their therapeutic properties, such as half-life and stability, or to attach imaging agents for diagnostics.[2][9]

  • Surface Immobilization and Functionalization: Biomolecules can be tethered to surfaces (e.g., for diagnostic arrays or biosensors) in a controlled orientation using this linker.

Diagrams

cluster_Linker This compound Structure cluster_Groups Functional Groups Linker Boc-ONH- (CH2CH2O)3 -CH2CH2- NH2 BocAminooxy Boc-Protected Aminooxy Group (Reacts with Aldehydes/ Ketones post-deprotection) Linker:f0->BocAminooxy Selectivity PEG PEG3 Spacer (Hydrophilic, Flexible) Linker:f1->PEG Solubility Spacing Linker:f2->PEG Amine Primary Amine (Reacts with Carboxylic Acids, NHS Esters) Linker:f3->Amine Coupling

Caption: Structure and functional groups of the linker.

cluster_workflow General Workflow for Antibody-Drug Conjugate (ADC) Synthesis A Step 1: Drug-Linker Conjugation (Amide Bond Formation) B Step 2: Boc Deprotection (Acidic Conditions) A->B D Step 4: Oxime Ligation (Drug-Linker + Modified Antibody) B->D C Step 3: Antibody Modification (Generate Aldehyde Groups) C->D E Step 5: Purification & Characterization (e.g., SEC, SDS-PAGE) D->E

Caption: General workflow for ADC synthesis.

cluster_mechanism Mechanism of Oxime Ligation Reactants R1-CHO (Aldehyde) + H2N-O-R2 (Aminooxy) Intermediate Hemialkoxamine Intermediate Reactants->Intermediate Nucleophilic Addition Product R1-CH=N-O-R2 (Stable Oxime) + H2O Intermediate->Product Dehydration

Caption: Mechanism of oxime ligation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free aminooxy group, which is required for oxime ligation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Aminooxy-PEG3-C2-NH2.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol provides a general two-stage procedure for creating an ADC. Stage 1 involves generating aldehyde groups on the antibody. Stage 2 is the conjugation of an aminooxy-functionalized drug to the antibody.

Stage 1: Generation of Aldehyde Groups on Antibody Glycans

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The typical concentration is 5-10 mg/mL.

  • Prepare a fresh stock solution of sodium periodate (NaIO4) in the same buffer.

  • Add the NaIO4 solution to the antibody solution to a final concentration of 5-20 mM.[12]

  • Incubate the reaction for 30 minutes at 25°C in the dark.[12]

  • Quench the reaction by adding excess glycerol or ethylene glycol.

  • Remove excess reagents and byproducts by buffer exchange using size-exclusion chromatography (SEC) or dialysis into a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]

Stage 2: Oxime Ligation

  • Prepare the aminooxy-functionalized drug (previously conjugated with the deprotected linker) in a compatible co-solvent like DMSO or DMF.

  • Add the aminooxy-drug solution to the aldehyde-modified antibody solution. A molar excess of 20-50 fold of the drug-linker is typically used.[5]

  • If desired, an aniline catalyst can be added to a final concentration of 10-100 mM to accelerate the reaction at neutral pH.[7]

  • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.

  • After incubation, purify the resulting ADC using SEC or other appropriate chromatography methods to remove unreacted drug-linker and other impurities.

  • Characterize the final ADC to determine purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the bioconjugation reactions involving aminooxy-PEG linkers. Actual results may vary based on the specific molecules and reaction conditions.

Table 1: Reaction Parameters for Oxime Ligation

Parameter Recommended Condition Notes
pH 6.5 - 7.5[5] Optimal for aniline-catalyzed reactions. Slightly acidic pH (4-5) can be used for uncatalyzed reactions.[7]
Catalyst Aniline (10-100 mM) Significantly accelerates the reaction rate at neutral pH.[7]
Temperature 20 - 37°C Higher temperatures can increase reaction rate but may affect protein stability.
Reactant Molar Ratio 20-50 fold excess of aminooxy-linker Drives the reaction to completion and maximizes conjugation efficiency.[5]

| Reaction Time | 4 - 24 hours | Progress should be monitored by LC-MS or other analytical methods.[7] |

Table 2: Comparison of Linker Chemistries

Feature Aminooxy-PEG Linker (Oxime Bond) NHS-Ester PEG Linker (Amide Bond)
Target Group Aldehydes or Ketones[5] Primary Amines (-NH2)[5]
Resulting Bond Oxime (-C=N-O-)[5] Amide (-CO-NH-)[5]
Specificity High (site-specific)[5] Low (targets multiple lysine residues)[5]
Product Homogeneity High (well-defined DAR)[5] Low (heterogeneous mixture)[5]
Bond Stability Highly stable, resistant to hydrolysis[5] Very stable covalent bond[5]

| Common Use | Site-specific ADCs, Glycoprotein labeling[5] | General protein labeling, Polyclonal ADCs |

References

Synthesis of Peptide-PEG Conjugates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of peptide-polyethylene glycol (PEG) conjugates. The covalent attachment of PEG to peptides, a process known as PEGylation, is a widely used strategy in drug development to enhance the therapeutic properties of peptides. Key benefits include improved pharmacokinetic and pharmacodynamic profiles, such as increased plasma half-life, enhanced solubility and stability, and reduced immunogenicity.[1] This document outlines the most common conjugation chemistries, offering step-by-step guidance for laboratory implementation.

Introduction to Peptide PEGylation

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application can be limited by a short circulating half-life, susceptibility to enzymatic degradation, and potential for immunogenic responses. PEGylation addresses these challenges by covalently attaching PEG chains to the peptide, which increases the hydrodynamic radius of the molecule, thereby reducing renal clearance and shielding it from proteolytic enzymes.[1]

The selection of the appropriate PEG linker and conjugation chemistry is critical for a successful PEGylation strategy. The linker can be linear or branched and is typically activated with a functional group that reacts with a specific amino acid side chain on the peptide, such as the primary amines of lysine residues or the thiol group of cysteine residues. Site-specific PEGylation is often desirable to ensure a homogeneous product and to avoid PEG attachment at a site critical for the peptide's biological activity.

Common Peptide-PEG Conjugation Chemistries

The two most prevalent methods for peptide PEGylation involve the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines or a maleimide-activated PEG with thiol groups. An increasingly popular alternative is the use of "click chemistry," which offers high specificity and reaction efficiency.

Amine-Reactive PEGylation using NHS Esters

This method targets the ε-amine group of lysine residues and the N-terminal α-amine group of the peptide. A PEG-NHS ester reacts with these primary amines under neutral to slightly basic conditions (pH 7.0-8.5) to form a stable amide bond.

  • Peptide and PEG-NHS Ester Preparation:

    • Dissolve the peptide in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.

    • Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the peptide solution. The optimal molar ratio should be determined empirically for each specific peptide.

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to maintain peptide stability.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To terminate the reaction, add a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to allow for the hydrolysis of any unreacted PEG-NHS ester.

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and hydrolysis byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the expected mass increase.

    • Assess the purity of the conjugate by analytical RP-HPLC.

Thiol-Reactive PEGylation using Maleimides

This strategy provides a highly selective method for PEGylation by targeting the thiol group of cysteine residues. The maleimide group reacts with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether bond. This is a common method for achieving site-specific PEGylation, as cysteine residues are relatively rare in peptides.

  • Peptide and PEG-Maleimide Preparation:

    • Dissolve the cysteine-containing peptide in a thiol-free buffer, such as PBS, at a pH of 7.0.

    • If the peptide has formed disulfide bonds, it may be necessary to reduce it first with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

    • Dissolve the PEG-maleimide in the same conjugation buffer to create a stock solution.

  • PEGylation Reaction:

    • Add a 10 to 20-fold molar excess of the PEG-maleimide solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • The final conjugate can be purified by size-exclusion chromatography to separate the larger PEGylated peptide from the smaller unreacted peptide and excess PEG-maleimide. Alternatively, RP-HPLC can be used.

  • Characterization:

    • Analyze the purified conjugate by MALDI-TOF mass spectrometry to confirm the addition of the PEG moiety.

    • Determine the purity of the final product using analytical RP-HPLC.

PEGylation via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction that can be used for peptide PEGylation. This method requires the peptide to be functionalized with either an azide or an alkyne group, and the PEG reagent to have the corresponding reactive partner. The reaction is highly specific and proceeds with high yields, often exceeding 95%.[2]

  • Preparation of Reactants:

    • Synthesize or procure the azide- or alkyne-functionalized peptide and the corresponding alkyne- or azide-functionalized PEG reagent.

    • Dissolve the peptide and PEG reagent in a suitable solvent, such as a mixture of water and an organic solvent like DMSO or DMF.

  • Click Reaction:

    • Prepare a solution of a copper(I) catalyst. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.

    • Add the copper(I) catalyst to the mixture of the peptide and PEG reagent.

    • Allow the reaction to proceed at room temperature for 1 to 24 hours. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the PEGylated peptide using RP-HPLC to remove the catalyst, unreacted starting materials, and any byproducts.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the product by MALDI-TOF mass spectrometry and analytical RP-HPLC.

Experimental Workflow and Data Presentation

A typical workflow for the synthesis and characterization of a peptide-PEG conjugate is illustrated below.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of peptide-PEG conjugates using the described methods.

Table 1: Reaction Conditions and Yields for Peptide PEGylation

Conjugation ChemistryPeptide (Example)PEG Reagent (Example)Molar Excess of PEGReaction Time (hours)Typical Yield (%)
NHS Ester-AmineGLP-1 analoguemPEG(5kDa)-NHS10-fold470-85
Maleimide-ThiolCysteine-RGDmPEG(20kDa)-Maleimide15-fold2>90
CuAAC Click ChemistryAzido-ExenatideAlkyne-PEG(10kDa)1.5-fold12>95[2]

Table 2: Characterization Data for a PEGylated Peptide (Example: MGF Peptide)

AnalyteTheoretical Mass (Da)Observed Mass (Da) by MALDI-TOFHPLC Purity (%)Reference
MGF Peptide (unconjugated)2867.62867.6>98[3]
PEGylated MGF~4781.4~4781.4 (polymeric distribution)>95 (after purification)[3]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers in the synthesis and characterization of peptide-PEG conjugates. The choice of PEGylation chemistry will depend on the specific peptide sequence and the desired properties of the final conjugate. Careful optimization of reaction conditions and rigorous purification and characterization are essential to obtain a high-quality, homogeneous product for therapeutic applications.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation via Aldehyde Tagging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental framework for the generation of aldehyde-tagged antibodies and their subsequent site-specific conjugation to functional payloads. The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for therapeutic or diagnostic purposes.

Introduction

Site-specific antibody conjugation has emerged as a critical technology for the development of next-generation antibody-drug conjugates (ADCs) and other functionalized antibody-based reagents. Traditional conjugation methods, such as those targeting lysine or cysteine residues, often result in heterogeneous products with variable efficacy and pharmacokinetic profiles. Aldehyde tagging offers a powerful alternative, enabling precise control over the location and stoichiometry of payload attachment. This is typically achieved by introducing a unique formylglycine (fGly) residue into the antibody sequence, which serves as a chemical handle for bioorthogonal conjugation reactions.

The aldehyde group can be introduced into a target antibody by co-expressing it with a formylglycine-generating enzyme (FGE). FGE recognizes a specific peptide sequence (e.g., CxPxR) and oxidizes the cysteine residue within this tag to an aldehyde-bearing fGly residue. This aldehyde handle allows for a highly selective reaction with aminooxy- or hydrazide-functionalized molecules, forming a stable oxime or hydrazone linkage, respectively. The result is a homogeneous population of antibody conjugates with a defined drug-to-antibody ratio (DAR).

Part 1: Generation of Aldehyde-Tagged Antibodies via FGE

This section details the protocol for producing antibodies with a site-specific aldehyde group using the formylglycine-generating enzyme (FGE) system.

Principle of FGE-Mediated Aldehyde Tagging

The formylglycine-generating enzyme (FGE) identifies a consensus sequence, typically a 6-amino-acid peptide tag (e.g., LCTPSR), engineered into a specific site on the antibody's light or heavy chain. Within this sequence, FGE catalyzes the oxidation of the thiol group of the cysteine residue to a formyl group, resulting in the formation of a Cα-formylglycine (fGly) residue. This enzymatic conversion provides the aldehyde functional group necessary for subsequent conjugation reactions.

FGE_Workflow cluster_0 Cellular Expression cluster_1 Protein Production & Modification cluster_2 Purification & QC Plasmid Plasmid Encoding Antibody with FGE Tag Host_Cell Host Cell (e.g., CHO, HEK293) Plasmid->Host_Cell Transfection FGE_Plasmid Plasmid Encoding FGE Enzyme FGE_Plasmid->Host_Cell Expression Co-expression of Antibody and FGE Host_Cell->Expression Modification Enzymatic Conversion: Cysteine to fGly in ER Expression->Modification Secretion Secretion of Aldehyde- Tagged Antibody Modification->Secretion Harvest Harvest Cell Culture Supernatant Secretion->Harvest Purification Purification (e.g., Protein A) Harvest->Purification QC Quality Control (SDS-PAGE, MS) Purification->QC Final_Product Aldehyde-Tagged Antibody QC->Final_Product

Figure 1. Workflow for producing aldehyde-tagged antibodies.

Experimental Protocol: Generation of Aldehyde-Tagged Antibody

This protocol is adapted for expression in a mammalian system (e.g., HEK293 or CHO cells).

Materials:

  • Expression vector containing the antibody gene with an FGE recognition tag (e.g., LCTPSR).

  • Expression vector for human formylglycine-generating enzyme (hFGE).

  • Mammalian cell line (e.g., Expi293F™, CHO-S™).

  • Appropriate cell culture medium and transfection reagents.

  • Purification resin (e.g., Protein A agarose).

  • Buffers:

    • Binding Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.

    • Elution Buffer: 100 mM glycine, pH 2.7.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Dialysis tubing or centrifugal concentrators.

Procedure:

  • Vector Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both the tagged antibody and hFGE.

  • Cell Culture and Transfection:

    • Culture cells to the recommended density for transfection.

    • Co-transfect the host cells with the antibody and hFGE expression vectors at a recommended ratio (e.g., 4:1 antibody:FGE). Follow the transfection reagent manufacturer's protocol.

  • Expression:

    • Culture the transfected cells for the desired expression period (typically 5-7 days).

    • Monitor cell viability and protein expression levels.

  • Harvesting:

    • Separate the cells from the culture medium by centrifugation (e.g., 3000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the secreted, aldehyde-tagged antibody.

  • Purification:

    • Equilibrate the Protein A resin with Binding Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column extensively with Binding Buffer to remove unbound proteins.

    • Elute the bound antibody using the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

    • Pool the antibody-containing fractions.

  • Buffer Exchange:

    • Exchange the buffer of the purified antibody into a suitable storage or conjugation buffer (e.g., PBS, pH 7.4) using dialysis or centrifugal concentrators.

  • Quantification and Storage:

    • Determine the concentration of the purified antibody using UV-Vis spectroscopy at 280 nm.

    • Store the aldehyde-tagged antibody at -80°C for long-term storage.

Part 2: Conjugation to Aldehyde-Tagged Antibodies

This section provides a protocol for the conjugation of hydrazide- or aminooxy-functionalized payloads to the aldehyde-tagged antibody.

Principle of Aldehyde-Directed Conjugation

The aldehyde group on the fGly residue serves as a bioorthogonal chemical handle. It reacts specifically with α-nucleophiles, such as hydrazides and aminooxy compounds, under mild aqueous conditions. This reaction forms a stable C=N double bond, resulting in a hydrazone or oxime linkage, respectively. The reaction is highly efficient and selective, minimizing off-target modifications.

Oxime_Ligation cluster_0 Reactants cluster_1 Reaction cluster_2 Product Antibody Aldehyde-Tagged Antibody (R'-CHO) Reaction Oxime Ligation (pH 6.0-7.0, Aniline catalyst) Antibody->Reaction Payload Aminooxy-Payload (R-ONH2) Payload->Reaction Conjugate Antibody Conjugate (R'-CH=N-O-R) Reaction->Conjugate Stable Oxime Bond Byproduct H2O Reaction->Byproduct

Figure 2. Reaction scheme for oxime ligation.

Experimental Protocol: Oxime Ligation

This protocol describes a general method for conjugating an aminooxy-functionalized payload to an aldehyde-tagged antibody.

Materials:

  • Purified aldehyde-tagged antibody (1-5 mg/mL).

  • Aminooxy-functionalized payload (e.g., drug, fluorophore).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

  • Catalyst (optional but recommended): Aniline, freshly prepared 1 M stock in DMSO.

  • Quenching Reagent (optional): 1 M hydroxylamine, pH 7.0.

  • Purification method: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Procedure:

  • Reactant Preparation:

    • Ensure the aldehyde-tagged antibody is in the appropriate Conjugation Buffer.

    • Dissolve the aminooxy-payload in a compatible solvent (e.g., DMSO) at a high concentration.

  • Conjugation Reaction:

    • To the antibody solution, add the aminooxy-payload to achieve a final molar excess (e.g., 5-20 fold excess over the antibody).

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Reaction Quenching (Optional):

    • To quench any unreacted aldehyde groups, add the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification:

    • Remove excess payload and catalyst by purifying the reaction mixture using SEC or TFF.

    • Exchange the purified conjugate into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Analyze the final conjugate as described in Part 3.

    • Store the purified antibody conjugate at 4°C for short-term or -80°C for long-term storage.

Part 3: Characterization of Antibody Conjugates

Thorough characterization is essential to ensure the quality, homogeneity, and functionality of the final antibody conjugate.

Analytical Techniques
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to assess the purity and apparent molecular weight of the conjugate. Successful conjugation will result in a shift in the molecular weight of the antibody chains.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate and confirm the number of payloads attached, thereby determining the drug-to-antibody ratio (DAR).

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for resolving antibody species with different DARs. The addition of a hydrophobic payload increases the retention time of the conjugate, allowing for the quantification of different DAR species.

  • UV-Vis Spectroscopy: If the payload has a distinct absorbance spectrum, UV-Vis can be used to estimate the DAR by measuring the absorbance at two different wavelengths (one for the antibody and one for the payload).

  • Functional Assays: It is crucial to confirm that the conjugation process has not compromised the biological activity of the antibody. This can be assessed using assays such as ELISA for antigen binding or cell-based assays for functional activity.

Data Presentation: Expected Quantitative Results

The following table summarizes typical quantitative data obtained from the characterization of an aldehyde-tagged antibody conjugate.

ParameterMethodTypical ResultInterpretation
Purity SDS-PAGE, SEC>95%High purity with minimal aggregation or fragmentation.
DAR Mass Spec, HIC2.0 ± 0.1Homogeneous product with a precise drug-to-antibody ratio.
Conversion Efficiency Mass Spec, HIC>90%High efficiency of the FGE and conjugation reactions.
Antigen Binding ELISAEC50 within 2-fold of unconjugated AbConjugation has not significantly impacted antigen binding.
Endotoxin LAL Assay<1 EU/mgLow endotoxin levels suitable for in vivo studies.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Aldehyde Conversion - Inefficient FGE expression or activity.- Incorrect FGE:Antibody plasmid ratio.- Optimize co-transfection conditions.- Ensure FGE is active.
Low Conjugation Yield - Suboptimal reaction pH or temperature.- Insufficient molar excess of payload.- Hydrolysis of the payload.- Optimize reaction conditions (pH 6.0-7.0).- Increase the molar excess of the payload.- Use freshly prepared payload solution.
Product Aggregation - Hydrophobicity of the payload.- Suboptimal buffer conditions.- Include aggregation inhibitors (e.g., arginine) in the buffer.- Optimize the formulation buffer.
Heterogeneous DAR - Incomplete aldehyde conversion.- Incomplete conjugation reaction.- Ensure complete conversion to fGly before conjugation.- Increase reaction time or payload concentration.

Troubleshooting & Optimization

Technical Support Center: Boc-Aminooxy-PEG3-C2-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-Aminooxy-PEG3-C2-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound conjugation reaction?

The conjugation reaction relies on the formation of a stable oxime bond between the aminooxy group (-ONH2) of the PEG linker and a carbonyl group (an aldehyde or ketone) on your target molecule. This reaction is a type of chemoselective ligation, meaning the reactants are specifically reactive towards each other under mild conditions, minimizing side reactions with other functional groups. The Boc (tert-butyloxycarbonyl) group protects a terminal amine on the linker, which can be deprotected later for subsequent modifications if required.

Q2: My conjugation reaction with this compound is resulting in a very low yield. What are the most common causes?

Low yields in this conjugation are typically attributed to one or more of the following factors:

  • Suboptimal Reaction pH: The rate of oxime bond formation is highly pH-dependent.

  • Reagent Instability or Degradation: The this compound linker can be sensitive to storage and handling conditions.

  • Inefficient Reaction Kinetics: At neutral pH, the uncatalyzed reaction can be very slow.

  • Presence of Interfering Substances: Components in your reaction buffer may be inhibiting the conjugation.

  • Challenges in Product Purification: The properties of the PEGylated product can make it difficult to isolate.

Q3: What is the optimal pH for oxime ligation, and why is it so important?

For uncatalyzed oxime ligation, the optimal pH is typically in the slightly acidic range of 4.5 to 5.5.[1] This is because the reaction mechanism involves a rate-limiting dehydration step that is acid-catalyzed. However, many biomolecules are not stable at this pH. At neutral pH (6.5-7.5), the reaction is significantly slower, which is a common reason for low yields.[1][2]

Q4: How can I increase the reaction rate at a neutral, biocompatible pH?

The use of a catalyst is highly recommended for reactions at or near neutral pH. Aniline and its derivatives are effective nucleophilic catalysts that can dramatically increase the rate of oxime bond formation.[3][4] Aniline works by forming a more reactive protonated Schiff base with the carbonyl compound, which is then more readily attacked by the aminooxy group.[3]

Q5: Are there alternatives to aniline as a catalyst?

Yes, several aniline derivatives have been shown to be even more effective catalysts than aniline itself. For example, p-phenylenediamine has been reported to be a superior catalyst over a range of pH values.[1]

Q6: How should I store and handle this compound to prevent degradation?

It is recommended to store this compound at -20°C in a dry environment.[5][6] Aminooxy compounds can be sensitive to moisture and atmospheric carbon dioxide. Before use, it is crucial to allow the reagent vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q7: What substances in my buffer could be interfering with the conjugation reaction?

Buffers containing primary amines, such as Tris, can compete with the target molecule for reaction with aldehydes, though this is less of a concern for the specific aminooxy-aldehyde reaction. A more significant issue is the presence of residual aldehydes or ketones from other sources, such as acetone from cleaning glassware, which can react with and consume your aminooxy-PEG linker.[2]

Troubleshooting Guide

Issue: Low or No Conjugate Formation

This troubleshooting guide provides a systematic approach to diagnosing and resolving low yields in your this compound conjugation experiments.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_purification Purification Troubleshooting cluster_side_reactions Side Reaction Investigation start Low Yield Observed check_reagents 1. Verify Reagent Quality and Storage start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_storage Incorrect storage? Store at -20°C, desiccated. check_reagents->reagent_storage reagent_age Reagent expired? Use fresh linker. check_reagents->reagent_age reagent_handling Moisture contamination? Warm to RT before opening. check_reagents->reagent_handling check_purification 3. Assess Purification Method check_conditions->check_purification Conditions Optimized ph_issue Suboptimal pH? Adjust to 4.5-5.5 or use catalyst at pH 7. check_conditions->ph_issue catalyst_issue No catalyst at neutral pH? Add 10-100 mM aniline. check_conditions->catalyst_issue ratio_issue Incorrect molar ratio? Optimize linker:molecule ratio (e.g., 10:1). check_conditions->ratio_issue time_issue Insufficient reaction time? Monitor by LC-MS, may require overnight. check_conditions->time_issue analyze_side_reactions 4. Investigate Side Reactions check_purification->analyze_side_reactions Purification OK method_issue Inappropriate method? Use RP-HPLC for polar PROTACs. check_purification->method_issue loss_issue Product loss during workup? Minimize aqueous washes, use brine. check_purification->loss_issue solution Improved Yield analyze_side_reactions->solution Side Reactions Minimized acetone_contamination Acetone contamination? Use acetone-free glassware. analyze_side_reactions->acetone_contamination target_instability Target molecule degradation? Analyze stability under reaction conditions. analyze_side_reactions->target_instability

Caption: A decision tree for troubleshooting low yields.

Data Presentation

Table 1: Impact of pH and Catalyst on Oxime Ligation Rate

The following table summarizes the relative reaction rates of oxime ligation under different conditions. Higher rate constants lead to higher yields in a given timeframe.

pHCatalyst (Concentration)Relative Rate EnhancementReference(s)
4.5NoneBaseline (Optimal for uncatalyzed)[1][4]
7.0NoneSignificantly Slower[1]
7.0Aniline (100 mM)~40-fold vs. uncatalyzed at pH 7[1]
4.5Aniline (100 mM)~400-fold vs. uncatalyzed at pH 4.5[1]

Note: The exact yield will depend on the specific reactants, concentrations, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde- or Ketone-Containing Protein

This protocol provides a general starting point for the conjugation reaction. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized protein

  • Reaction Buffer: 0.1 M Phosphate buffer or Acetate buffer, pH adjusted as required.

  • Aniline (for catalyzed reactions)

  • Quenching solution (optional, e.g., acetone or a hydroxylamine solution)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the linker in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • Prepare a solution of your target protein in the chosen reaction buffer. If your protein is in a buffer containing primary amines (like Tris), a buffer exchange to a phosphate or HEPES buffer is recommended.

  • Conjugation Reaction:

    • For catalyzed reaction at pH ~7.0:

      • To your protein solution, add the this compound stock solution to achieve a desired molar excess (a starting point of 10-20 fold excess of the linker is common).

      • Add aniline to a final concentration of 10-100 mM.

    • For uncatalyzed reaction at pH ~4.5-5.5:

      • To your protein solution (in an appropriate acidic buffer), add the this compound stock solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours, or at 4°C for 16-48 hours. The optimal time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

  • Quenching (Optional):

    • To consume any unreacted aldehyde/ketone groups on your protein or unreacted aminooxy linker, a quenching reagent can be added.

  • Purification:

    • Purify the conjugate from excess linker and other reaction components. For PROTACs and other PEGylated small molecules, reverse-phase HPLC (RP-HPLC) is often the most effective method.[7] For larger protein conjugates, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be suitable.

Protocol 2: Boc Deprotection of the Conjugate

If the terminal amine of the PEG linker is needed for subsequent reactions, the Boc protecting group can be removed under acidic conditions.

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Ensure your purified conjugate is dry (e.g., by lyophilization).

  • Dissolve the conjugate in anhydrous DCM.

  • Add TFA to the solution (a final concentration of 20-50% v/v is typical).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected conjugate can then be purified or used directly in the next step.

Visualizations

Aniline-Catalyzed Oxime Formation Mechanism

Aniline_Catalysis Reactants Aldehyde/Ketone + Aniline Schiff_Base Protonated Schiff Base (More Reactive Intermediate) Reactants->Schiff_Base Fast, reversible Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate Nucleophilic attack by Aminooxy Aminooxy This compound Aminooxy->Tetrahedral_Intermediate Oxime Stable Oxime Product Tetrahedral_Intermediate->Oxime Dehydration & Catalyst Regeneration

Caption: Mechanism of aniline-catalyzed oxime bond formation.

General PROTAC Synthesis Workflow

PROTAC_Synthesis POI_Ligand POI Ligand with reactive handle (e.g., -CHO) Intermediate1 Intermediate 1 POI-Linker Conjugate POI_Ligand->Intermediate1 Oxime Ligation E3_Ligand E3 Ligase Ligand with reactive handle (e.g., -COOH) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Amide Coupling Linker This compound Linker->Intermediate1 Intermediate2 Intermediate 2 Deprotected POI-Linker Intermediate1->Intermediate2 Boc Deprotection Intermediate2->Final_PROTAC

Caption: A generalized workflow for the synthesis of PROTACs.

References

Technical Support Center: Optimizing Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc (tert-butoxycarbonyl) deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the Boc deprotection of PEGylated compounds?

The most frequent challenges include incomplete deprotection, the formation of side products due to the reactive tert-butyl cation, and difficulties in purification of the final product. The presence of the polyethylene glycol (PEG) chain can introduce specific complexities such as steric hindrance and altered solubility.

Q2: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1][2] This suggests that for solid-phase synthesis, poor resin swelling in 100% TFA can limit reagent access, leading to incomplete deprotection.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not be adequate for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acidic reagent to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are well-solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Q3: What are the common side products, and how can they be minimized?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated upon cleavage of the Boc group.[3] Sensitive residues include tryptophan, methionine, cysteine, and tyrosine.[3] To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive carbocation.[3]

Q4: How does the length of the PEG chain affect the deprotection reaction?

Longer PEG chains can increase steric hindrance around the Boc-protected amine, which may slow down the kinetics of the deprotection reaction. This can necessitate more stringent reaction conditions, such as longer reaction times or higher acid concentrations, to achieve complete deprotection.

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC or LC-MS after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[1]

    • Short Reaction Time: Extend the reaction time and continue to monitor the reaction progress.

    • Low Temperature: Allow the reaction to proceed at room temperature if it was initially cooled, or consider gentle heating if the substrate is stable.[1]

    • Poor Solubility: Ensure the PEGylated compound is fully dissolved in the chosen solvent.

Problem 2: Formation of Side Products

  • Symptom: Observation of unexpected peaks in the LC-MS analysis.

  • Possible Causes & Solutions:

    • Alkylation by tert-butyl cation: Add a scavenger to the reaction mixture. The choice of scavenger depends on the sensitive residues in your compound.

    • Degradation of Acid-Sensitive Groups: If your compound contains other acid-labile protecting groups, consider using milder deprotection conditions or an orthogonal protection strategy.

Problem 3: Difficult Purification

  • Symptom: The deprotected product is difficult to isolate from the reaction mixture or byproducts.

  • Possible Causes & Solutions:

    • Residual Acid: After evaporation of the solvent, co-evaporate the residue with a solvent like toluene to remove residual TFA.[1]

    • Purification Method:

      • Precipitation: The deprotected product, often as a TFA or HCl salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

      • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

Data Presentation

Table 1: Comparison of Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventReaction TimePurity/YieldReference(s)
Trifluoroacetic Acid (TFA)55%Dichloromethane (DCM)30 minHigher purity than 100% TFA[2]
Trifluoroacetic Acid (TFA)100%-5 minLower purity than 55% TFA/DCM[2]
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hoursHigh[4]
4M Hydrogen Chloride (HCl)4M1,4-Dioxane30 min>95%[5][6]
Table 2: Common Scavengers for Preventing Side Reactions
ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.
Table 3: Effectiveness of Scavenger Cocktails in a Model Peptide System
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515
Note: This data is illustrative for a model peptide and the optimal scavenger cocktail will depend on the specific substrate.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] If the compound contains acid-sensitive residues, add an appropriate scavenger (e.g., triisopropylsilane (TIS) at 2.5-5% v/v).[1][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

    • The resulting TFA salt can often be used directly in the next step or purified further. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][4]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected PEGylated compound in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.[7]

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[7]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Dissolve Boc-PEG Compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavengers cool->add_reagents react Stir at 0°C then warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor decision Complete? monitor->decision decision->react No concentrate Concentrate decision->concentrate Yes coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate with Ether coevaporate->precipitate end Isolated Product precipitate->end Troubleshooting_Tree start Problem with Boc Deprotection incomplete Incomplete Deprotection? start->incomplete side_products Side Products Formed? incomplete->side_products No increase_acid Increase Acid Concentration or use 4M HCl/Dioxane incomplete->increase_acid Yes extend_time Extend Reaction Time incomplete->extend_time Yes add_scavenger Add Scavengers (e.g., TIS) side_products->add_scavenger Yes purification_issue Purification Issues? side_products->purification_issue No coevaporate Co-evaporate with Toluene purification_issue->coevaporate Yes precipitate Precipitate with Diethyl Ether purification_issue->precipitate Yes

References

How to improve solubility of Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Boc-Aminooxy-PEG3-C2-NH2.

Troubleshooting Guide

Researchers may encounter solubility issues with this compound due to its molecular properties. The polyethylene glycol (PEG) linker is designed to enhance aqueous solubility, however, the tert-butyloxycarbonyl (Boc) protecting group and the C2 alkyl chain introduce hydrophobicity, which can counteract the hydrophilic nature of the PEG chain.[1]

Factors Affecting Solubility:

  • Hydrophobicity of the Boc Group: The Boc group is inherently hydrophobic and can significantly decrease the aqueous solubility of the molecule.[1]

  • Alkyl Chain: The C2 alkyl chain also contributes to the overall hydrophobicity.[1]

  • PEG Chain Length: While PEG enhances solubility, the relatively short PEG3 linker may not be sufficient to overcome the hydrophobic contributions of the Boc and alkyl groups in all solvent systems. Generally, shorter PEG chains lead to higher water solubility.[2]

  • Solid-State Properties: The crystallinity of the solid material can impact its solubility. Highly crystalline compounds tend to be less soluble than their amorphous counterparts.[1]

Troubleshooting Workflow for Solubility Issues

If you are experiencing difficulty dissolving this compound, follow the systematic approach outlined in the diagram below.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved This compound solvent_selection Select Initial Solvent: Water or Aqueous Buffer start->solvent_selection dissolution_attempt Attempt Dissolution: - Vortex/mix thoroughly - Gentle warming (optional) solvent_selection->dissolution_attempt evaluation Is the compound fully dissolved? dissolution_attempt->evaluation success Success: Proceed with Experiment evaluation->success Yes organic_solvent Try Organic Solvents: 1. Methanol 2. DMSO 3. DMF 4. DCM/Chloroform evaluation->organic_solvent No organic_solvent->dissolution_attempt cosolvent Consider a Co-solvent System: (e.g., Water/DMSO mixture) organic_solvent->cosolvent If still unsuccessful cosolvent->dissolution_attempt deprotection Final Strategy: Boc Deprotection (if compatible with downstream application) cosolvent->deprotection If still unsuccessful

Caption: A workflow diagram for troubleshooting the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be soluble?

A1: Based on data for structurally similar compounds, this compound is likely to be soluble in a range of solvents. A similar compound, Aminooxy-PEG3-NH-Boc, is reported to be soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. Another related molecule, Amine-PEG-Amine, is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO.[3][4] Therefore, a good starting point for solubilization is water or an aqueous buffer, followed by polar organic solvents.

Q2: I am still having trouble dissolving the compound in water. What should I do next?

A2: If solubility in water is limited, we recommend trying organic solvents. Based on the solubility of similar compounds, the following solvents should be tested in order of decreasing polarity:

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Chloroform

For applications requiring an aqueous solution, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Q3: Can I heat the sample to improve solubility?

A3: Gentle warming can be employed to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. We recommend warming the solution to no more than 37-40°C.

Q4: Would removing the Boc group improve solubility?

A4: Yes, removing the hydrophobic Boc group would likely increase the aqueous solubility of the molecule by exposing the polar aminooxy group. The Boc group can be removed under mild acidic conditions. However, this should only be considered if the free aminooxy group is desired for the subsequent experimental steps.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a step-by-step method for dissolving this compound.

Materials:

  • This compound

  • Solvents: Deionized Water, Methanol, DMSO, DMF, DCM

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Initial Attempt with Aqueous Solvent:

    • Weigh the desired amount of this compound into a clean vial.

    • Add a small amount of deionized water or your desired aqueous buffer to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, you may gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.

    • Observe for complete dissolution.

  • Testing Organic Solvents (if aqueous solubility is poor):

    • If the compound does not dissolve in the aqueous solvent, proceed with organic solvents. It is recommended to use a fresh, dry sample of the compound for each solvent tested to avoid cross-contamination.

    • Following the order of polarity (Methanol -> DMSO -> DMF -> DCM), add a small amount of the selected solvent to a pre-weighed sample of the compound.

    • Vortex thoroughly. Most PEGylated compounds will readily dissolve in these organic solvents.

  • Preparation of a Stock Solution:

    • For many applications, it is convenient to prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.

    • Dissolve a known mass of this compound in a precise volume of the chosen organic solvent to achieve the desired stock concentration.

    • This stock solution can then be diluted into the final aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.

Quantitative Data Summary

Compound NameMolecular Structure FeaturesReported Solvents
Aminooxy-PEG3-NH-Boc Aminooxy, PEG3, Boc-protected amineDMSO, DMF, Methanol
Amine-PEG-Amine Two primary amines, PEG linkerWater, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO
t-Boc-Aminooxy-PEG2-amine Boc-protected aminooxy, PEG2, primary amineWater, DMSO, DMF, DCM

Note: The solubility of this compound is expected to be similar to these compounds, with good solubility in polar organic solvents and potentially moderate solubility in aqueous solutions.

References

Technical Support Center: Oxime Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting oxime bond stability issues. This resource is designed for researchers, scientists, and drug development professionals who are utilizing oxime ligation in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you resolve common challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the formation and handling of oxime bonds.

Problem: Low or No Yield of Oxime Product

Possible Causes and Suggested Solutions

Possible CauseSuggested Solution
Suboptimal pH The formation of oximes is pH-dependent, with the optimal rate typically observed around pH 4.5.[1][2] This pH balances the need for acid catalysis to dehydrate the hemiaminal intermediate with maintaining a sufficient concentration of the deprotonated, nucleophilic aminooxy group.[1][2] Action: Adjust the pH of your reaction mixture to 4.5 using a suitable buffer, such as 100 mM sodium acetate.[2] While the reaction can occur at neutral pH, the rate will be significantly slower.[2][3]
Low Reactant Concentrations Oxime formation is a bimolecular reaction, and low concentrations of either the aminooxy or carbonyl compound will slow the reaction rate.[2] Action: If feasible, increase the concentration of one or both reactants. Alternatively, extend the reaction time to allow for completion.[2]
Steric Hindrance The carbonyl group on the target molecule may be sterically hindered, impeding the approach of the aminooxy nucleophile.[2] Action: Consider introducing a linker to increase the distance between the bulk of the molecule and the reactive carbonyl group. Molecular modeling can also be used to assess the accessibility of the carbonyl group.[2]
Degradation of Reactants The aminooxy-containing reagent or the carbonyl-containing molecule may have degraded during storage. Action: Use fresh reagents. Ensure proper storage conditions for all reactants, protecting them from light and moisture.[2]
Slow Reaction Kinetics at Neutral pH Many biological applications require reactions to be performed at or near physiological pH (7.4), where oxime formation is slow.[1][3] Action: Use a nucleophilic catalyst to accelerate the reaction. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts.[4][5][6] A catalyst concentration of 10-100 mM is a typical starting point.
Problem: Product Instability and Hydrolysis of the Oxime Bond

Possible Causes and Suggested Solutions

Possible CauseSuggested Solution
Acidic Conditions Oxime bonds are susceptible to acid-catalyzed hydrolysis.[2][7][8] The cleavage is initiated by the protonation of the imine nitrogen.[1][2] The rate of hydrolysis increases as the pH decreases.[2][7] Action: Store the purified oxime conjugate in a neutral or slightly basic buffer (pH 7.0-8.0).[2] Be mindful of the pH during purification and in subsequent assays.
Electronic Effects Electron-withdrawing groups near the C=N bond can increase the susceptibility of the oxime to hydrolysis.[1][2] Conversely, oximes derived from aromatic aldehydes or α-oxo acids tend to be more stable.[1] Action: When designing a conjugate, consider the electronic properties of the coupling partners. If instability is a persistent issue, a different carbonyl partner may be required.
Elevated Temperature As with most chemical reactions, higher temperatures can accelerate the rate of hydrolysis.[8] Action: Store the oxime conjugate at recommended temperatures (e.g., 4°C or -20°C) to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: How stable is an oxime bond compared to other linkages like hydrazones?

A1: The oxime bond is significantly more stable in aqueous environments and at physiological pH compared to analogous linkages such as imines and hydrazones.[3][8][9] Quantitative studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than those for simple hydrazones.[7] At a pD of 7.0 (the equivalent of pH in deuterium oxide), the half-life of an oxime was found to be much longer than those of various hydrazones.[7]

Comparative Hydrolytic Stability of C=N Bonds

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHC(O)CH₃~300
SemicarbazoneC=N-NHC(O)NH₂~160
Oxime C=N-OH 1
Data adapted from studies comparing isostructural conjugates. The rate constant for the oxime is set as the baseline (krel = 1).[8]

Q2: What is the optimal pH for oxime bond formation?

A2: The optimal pH for oxime formation is typically around 4.5.[1][2] This pH is a compromise: it is acidic enough to catalyze the dehydration of the tetrahedral hemiaminal intermediate, but not so acidic that it significantly protonates the aminooxy nucleophile, which would render it unreactive.[1]

Q3: Can I catalyze the oxime ligation reaction at neutral pH?

A3: Yes, catalysts are highly effective for accelerating oxime formation at neutral pH, which is often necessary when working with pH-sensitive biomolecules.[3] Aniline and its derivatives, such as p-phenylenediamine, are commonly used nucleophilic catalysts.[4][5][6] These catalysts function by forming a more reactive imine intermediate with the carbonyl compound, which is then readily displaced by the aminooxy nucleophile.[4] Using a catalyst like p-phenylenediamine at pH 7 can result in a rate enhancement of over 100-fold compared to the uncatalyzed reaction.[6]

Q4: Under what conditions will the oxime bond hydrolyze?

A4: Oxime bonds are most susceptible to hydrolysis under acidic conditions (pH < 7).[2][7][8] The hydrolysis is acid-catalyzed, meaning the rate of cleavage increases as the pH decreases.[7] At neutral and basic pH, the oxime bond is generally very stable.[3][7] For some oximes, hydrolysis at a pD greater than 7.0 is too slow to be effectively measured.[7]

Q5: How can I confirm that the oxime bond has formed?

A5: Several analytical techniques can be used to confirm the formation of an oxime bond.

  • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet between δ 8.0-10.0 ppm for the oxime hydroxyl proton (-NOH) is a strong indicator.[10] In ¹³C NMR, a signal for the imine carbon (C=N) will appear in the δ 140-160 ppm range.[10]

  • Mass Spectrometry (MS): ESI-MS can be used to verify the mass of the final conjugate, confirming the addition of the aminooxy-containing molecule and the loss of a water molecule.[10]

  • FTIR Spectroscopy: Look for the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of a C=N stretch (1680–1600 cm⁻¹) and an N-O stretch (960–930 cm⁻¹).[10]

  • HPLC: A shift in retention time compared to the starting materials is indicative of product formation. This is also the primary method for assessing purity and stability.[11]

Visual Guides

Oxime_Formation_Workflow Reactants Prepare Reactants (Carbonyl + Aminooxy) Reaction Initiate Reaction (Mix Reactants in Buffer) Reactants->Reaction Buffer Select Buffer (e.g., pH 4.5 Acetate) Buffer->Reaction Monitor Monitor Progress (HPLC, TLC, MS) Reaction->Monitor Catalyst Add Catalyst (Optional) (e.g., Aniline for pH 7) Catalyst->Reaction for neutral pH Purify Purify Product (HPLC, Chromatography) Monitor->Purify Reaction Complete Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for oxime ligation.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_pH Is pH optimal (~4.5)? Start->Check_pH Adjust_pH Adjust pH to 4.5 Check_pH->Adjust_pH No Check_Conc Are reactant concentrations sufficient? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Increase concentration or reaction time Check_Conc->Increase_Conc No Check_Reagents Are reagents fresh and stored correctly? Check_Conc->Check_Reagents Yes Increase_Conc->Check_Reagents Use_Fresh Use fresh reagents Check_Reagents->Use_Fresh No Check_Kinetics Is reaction at neutral pH? Check_Reagents->Check_Kinetics Yes Use_Fresh->Check_Kinetics Add_Catalyst Add catalyst (e.g., aniline) Check_Kinetics->Add_Catalyst Yes Success Improved Yield Check_Kinetics->Success No Add_Catalyst->Success Oxime_Equilibrium cluster_0 Reactants Aldehyde/Ketone + Aminooxy Intermediate Hemiaminal Intermediate Reactants->Intermediate +H⁺ Product Oxime + H₂O Intermediate->Product -H₂O +H⁺

References

Technical Support Center: Troubleshooting Bifunctional Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when using bifunctional linkers in bioconjugation, with a focus on antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges encountered with bifunctional linkers in ADC development?

Researchers frequently face challenges related to linker stability, premature payload release, and analytical characterization.[1][2] Linkers must be stable enough to remain intact in systemic circulation but labile enough to release the cytotoxic payload specifically within the target cell.[1][2][3]

Key challenges include:

  • Instability in Plasma: Linkers can be susceptible to cleavage by plasma enzymes or the reductive environment of the bloodstream, leading to premature release of the payload and off-target toxicity.[1][3]

  • Hydrophobicity: The hydrophobic nature of the linker-payload can lead to aggregation, poor solubility, and difficulties in chromatographic separation.[1][4]

  • Analytical Complexity: The heterogeneity of ADCs and the labile nature of some linkers can make characterization by methods like mass spectrometry challenging.[1]

  • Low Reaction Yields: Achieving high yields of the desired bioconjugate can be difficult, often requiring optimization of reaction conditions.[5]

  • Lack of Site-Specificity: Non-specific conjugation can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can impact efficacy and safety.[5]

Q2: My ADC is showing low efficacy and high systemic toxicity. What could be the cause?

This is a classic sign of premature payload release due to linker instability in circulation.[1][3][6] An unstable linker can be cleaved before the ADC reaches the target tumor cells, leading to systemic toxicity and a reduced therapeutic window.[6]

Troubleshooting Steps:

  • Assess Linker Stability: Conduct in vitro plasma stability assays to determine the rate of drug release over time.[7] Compare stability in plasma from different species (e.g., human, mouse) as enzymatic activity can vary.[7]

  • Select a More Stable Linker: If instability is confirmed, consider using a linker with a more stable chemistry. For instance, non-cleavable linkers generally exhibit higher stability in circulation compared to some cleavable linkers.[2]

  • Optimize Linker Design: For cleavable linkers, modifications to the cleavage site can enhance stability. For example, hindered disulfide linkers show greater stability than simple disulfide linkers.

  • Characterize Released Species: Use techniques like LC-MS/MS to identify and quantify the free drug and other degradation products in plasma samples.[8][9]

Q3: I am observing aggregation and precipitation of my ADC during purification and storage. How can I address this?

Aggregation is often caused by the increased hydrophobicity of the ADC after conjugation with a hydrophobic linker-payload.[1][4] This can lead to product loss and potential immunogenicity.[4]

Troubleshooting Steps:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can significantly improve the solubility and reduce aggregation of the final conjugate.[10][11][12]

  • Optimize Drug-to-Antibody Ratio (DAR): High DAR values, especially with hydrophobic payloads, can increase the propensity for aggregation.[4] Aim for a lower, more controlled DAR through site-specific conjugation techniques.

  • Formulation Development: Carefully study the impact of conjugation on the conformational and colloidal stability of the antibody during formulation development.[8] Use excipients that can help stabilize the ADC and prevent aggregation.

  • Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregation levels.[13][14]

Q4: My bioconjugation reaction has a low yield. How can I improve the efficiency?

Low reaction yields can be frustrating and costly.[5] Several factors can contribute to this, including suboptimal reaction conditions and reagent quality.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary parameters such as pH, temperature, reaction time, and molar ratio of linker to biomolecule to find the optimal conditions for your specific system.[5]

  • Ensure Reagent Quality: Use fresh, high-quality reagents. For example, carbodiimides like EDC should be freshly prepared.[15] Store linkers appropriately, protecting light-sensitive ones from light.[15]

  • Buffer Selection: Ensure your reaction buffer is compatible with the chosen crosslinker chemistry.[15] For example, amine-reactive crosslinkers should not be used in buffers containing Tris or glycine.[15]

  • Purification Technique: Evaluate your purification method to ensure it is not contributing to product loss.[5]

Q5: How can I achieve a more homogeneous ADC product with a defined DAR?

Heterogeneity in ADCs is a significant challenge, impacting their consistency and therapeutic index.[1] Site-specific conjugation methods are key to producing more homogeneous products.

Troubleshooting Steps:

  • Utilize Site-Specific Conjugation: Employ techniques that target specific sites on the antibody, such as engineered cysteines, unnatural amino acids, or enzymatic modifications.[5][16] This allows for precise control over the number and location of conjugated payloads.

  • Choose Appropriate Linker Chemistry: Heterobifunctional linkers with orthogonal reactive groups are essential for controlled, sequential conjugation, minimizing unwanted side reactions.[17][18]

  • Characterize the Product: Use advanced analytical techniques to thoroughly characterize the ADC product. Hydrophobic Interaction Chromatography (HIC) is commonly used to determine the drug-to-antibody ratio (DAR) distribution.[14] Mass spectrometry can provide detailed information on conjugation sites and product homogeneity.[8][14]

Experimental Protocols & Data

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.[7]

Methodology:

  • Preparation of Plasma:

    • Collect whole blood in tubes containing an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until use. Avoid repeated freeze-thaw cycles.[7]

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of 0.1 mg/mL.

    • Incubate the mixture in a water bath or incubator at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[7]

  • Sample Analysis:

    • Quantify the amount of intact ADC, total antibody, and/or released payload at each time point using appropriate analytical methods.

    • ELISA: A dual-antibody sandwich ELISA can be used to measure the concentration of the intact ADC (one antibody captures the monoclonal antibody, and the other detects the payload) and the total antibody.[7][9]

    • LC-MS/MS: This technique can be used to quantify the concentration of the free, released payload in the plasma samples.[9]

    • HIC-HPLC: This method separates ADC species based on their DAR. A decrease in the average DAR over time indicates linker cleavage.[7]

Data Presentation:

Time (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)% Intact ADC (Rat Plasma)
0100100100
198.595.296.8
495.188.791.3
892.381.585.6
2485.665.472.1
4878.248.959.8
7271.535.147.3
14458.915.728.6

Note: The data presented in this table is illustrative and will vary depending on the specific linker and ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using HIC-HPLC

Methodology:

  • Sample Preparation:

    • Prepare the ADC sample at a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

  • Chromatographic Conditions:

    • Column: A hydrophobic interaction chromatography column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high salt to low salt to elute the different ADC species.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The different ADC species (DAR 0, 2, 4, 6, 8, etc.) will elute as separate peaks.

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the different species.

Data Presentation:

ADC SpeciesRetention Time (min)Peak Area (%)
DAR 05.25.1
DAR 28.725.8
DAR 412.148.3
DAR 615.418.2
DAR 818.92.6
Average DAR 3.8

Note: The data presented in this table is for a cysteine-linked ADC and is illustrative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result ADC ADC Sample Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots (0, 1, 4, 8, 24, 48, 72, 144h) Incubate->Timepoints ELISA ELISA (Intact ADC, Total Ab) Timepoints->ELISA LCMS LC-MS/MS (Free Payload) Timepoints->LCMS HIC HIC-HPLC (DAR Profile) Timepoints->HIC Stability Linker Stability Profile ELISA->Stability LCMS->Stability HIC->Stability

Caption: Experimental workflow for assessing in vivo linker stability.

troubleshooting_logic cluster_cause Potential Cause cluster_investigation Investigation cluster_solution Solution Problem Observed Problem: Low Efficacy & High Toxicity Cause Premature Payload Release due to Linker Instability Problem->Cause StabilityAssay In Vitro Plasma Stability Assay Cause->StabilityAssay Verify Characterize Characterize Released Species (LC-MS/MS) Cause->Characterize Identify StableLinker Select More Stable Linker (e.g., Non-cleavable) StabilityAssay->StableLinker If Unstable OptimizeLinker Optimize Linker Design (e.g., Hindered Disulfide) Characterize->OptimizeLinker Inform Design

References

Validation & Comparative

A Comparative Guide to Boc-Aminooxy-PEG3-C2-NH2 and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of bioconjugates. Among the vast array of tools available, Polyethylene Glycol (PEG) linkers are widely utilized for their ability to enhance solubility, improve pharmacokinetics, and reduce the immunogenicity of therapeutic molecules.[1][2][3] This guide provides an objective, data-driven comparison of Boc-Aminooxy-PEG3-C2-NH2 , a modern heterobifunctional linker, with other common PEG linkers, focusing on the underlying conjugation chemistries that dictate their performance.

This compound utilizes highly stable oxime ligation, offering distinct advantages over more traditional crosslinking methods. We will explore these differences through quantitative data on reaction kinetics and bond stability, their impact on the performance of Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for comparative evaluation.

Section 1: A Head-to-Head Comparison of Core Conjugation Chemistries

The functionality of a PEG linker is defined by its reactive end groups. This compound employs aminooxy chemistry, which targets carbonyls (aldehydes or ketones). This stands in contrast to other prevalent linkers that target amines (via N-Hydroxysuccinimide esters) or thiols (via maleimides). The choice of chemistry has significant implications for reaction specificity, kinetics, and, most critically, the stability of the final conjugate.[4][5]

The oxime bond formed from aminooxy linkers is exceptionally stable across a wide pH range, a key advantage for therapeutics requiring long-term stability in circulation.[4][6] In contrast, the thiosuccinimide bond formed by maleimide linkers can be susceptible to a retro-Michael reaction, leading to premature payload release, while the NHS ester reagent itself is prone to hydrolysis, which competes with the desired conjugation reaction.[4][7]

Table 1: Quantitative Comparison of Common Bioconjugation Chemistries

FeatureOxime Ligation (Aminooxy)Maleimide-Thiol ChemistryNHS Ester Chemistry
Target Functional Group Aldehydes & KetonesThiols (-SH)Primary Amines (-NH2)
Resulting Linkage Oxime Bond (-C=N-O-)Thiosuccinimide Ether BondAmide Bond (-CO-NH-)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[4]~10³ M⁻¹s⁻¹[4]~10¹ - 10² M⁻¹s⁻¹[4]
Optimal Reaction pH 4.0 - 7.0 (can be catalyzed at neutral pH)[4]6.5 - 7.5[4]7.0 - 8.5[4]
Specificity High (Carbonyls are rare in native proteins)[5]High (Free thiols are less abundant)[8]Low (Targets abundant lysines and N-terminus)[4]
Stability of Conjugate High Hydrolytic Stability [4][9]Susceptible to retro-Michael addition & thiol exchange[4]Stable Amide Bond
Reagent Stability in Water Generally StableModerateProne to Hydrolysis

Section 2: Impact on Antibody-Drug Conjugate (ADC) Performance

The stability of the linker is paramount in the context of ADCs, where premature release of a potent cytotoxic payload can lead to severe off-target toxicity and a narrowed therapeutic window.[10][11] The enhanced stability of the oxime bond directly translates to improved ADC performance in preclinical models. Studies have shown that the superior stability of oxime-linked conjugates contributes to better efficacy and safety profiles compared to ADCs constructed with less stable linkers.[9]

The hydrophilic PEG3 spacer in this compound further contributes to improved physicochemical properties, helping to mitigate aggregation caused by hydrophobic payloads and allowing for higher drug-to-antibody ratios (DARs).[1][12]

Table 2: Representative Performance Data of ADCs with Different Linker Chemistries

(Note: The following data is synthesized from multiple sources for illustrative comparison. Direct head-to-head results can vary based on the specific antibody, payload, target antigen, and cell line used.)

Performance MetricADC with Oxime LinkerADC with Maleimide Linker (Cleavable, e.g., Val-Cit)ADC with Hydrazone Linker (pH-Sensitive)
Plasma Stability (Half-life) > 230 days (human plasma) [13]Variable; can be unstable in mouse plasma[13]~2 days (pH-dependent hydrolysis)[13]
In Vitro Cytotoxicity (IC50) Potent (e.g., 8.8 pM) [14]Potent (e.g., 14.3 pM)[14]Generally less potent than protease-sensitive linkers[13]
In Vivo Efficacy High tumor regression [9][15]Efficacy can be compromised by premature drug release[7]Efficacy can be limited by linker instability[13]
Key Advantage Superior Stability & Homogeneity [9]Well-established; effective payload release inside the cellTargeted release in acidic endosomes/lysosomes
Key Disadvantage Slower reaction kinetics (uncatalyzed)[4]Potential for payload exchange in plasma[16]Prone to premature hydrolysis in circulation[13]

Section 3: Experimental Protocols

Reproducible and rigorous evaluation is essential for selecting the optimal linker. Below are detailed protocols for key experiments used to compare the performance of ADCs.

Protocol 1: ADC Synthesis and Drug-to-Antibody Ratio (DAR) Determination

Objective: To synthesize an ADC and determine the average number of drug molecules conjugated per antibody using UV-Vis spectrophotometry.

Materials:

  • Monoclonal antibody (mAb) with an engineered aldehyde/ketone site (for oxime ligation) or free thiols (for maleimide ligation).

  • Drug-linker construct (e.g., Boc-Aminooxy-PEG3-C2-Drug or Maleimide-PEG-Drug).

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.4).

  • Aniline catalyst (for oxime ligation at neutral pH, optional).

  • Quenching agent (e.g., excess cysteine for maleimide reactions).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

  • UV-Vis Spectrophotometer.

Procedure:

  • Antibody Preparation: If using a maleimide linker, partially reduce the mAb with a reducing agent like TCEP to expose free sulfhydryl groups. For oxime ligation, use an antibody with a pre-introduced carbonyl group.

  • Conjugation Reaction: Dissolve the drug-linker in a co-solvent (e.g., DMSO) and add it to the antibody solution in conjugation buffer at a defined molar excess. For oxime ligation, aniline can be added to catalyze the reaction. Incubate the mixture (e.g., 2-18 hours at room temperature or 4°C).

  • Quenching: Stop the reaction by adding a quenching agent if necessary (e.g., N-acetylcysteine for maleimide chemistry).

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.

  • DAR Determination by UV-Vis:

    • Measure the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug payload (e.g., λ_drug).[16]

    • Calculate the concentrations of the antibody and the drug using their known extinction coefficients (ε) and the Beer-Lambert law, solving a system of two simultaneous equations.[17]

    • The average DAR is the molar ratio of the drug to the antibody.[7][12]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells).

  • Antigen-negative control cell line.

  • Complete cell culture medium.

  • ADCs with different linkers.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well clear or opaque flat-bottom plates.

  • Microplate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[18]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium and add the ADC dilutions to the cells. Include untreated cells as a control.[19]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[19]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells to calculate the percentage of cell viability. Plot the cell viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC50 value for each ADC.[18]

Protocol 3: ADC Plasma Stability Assay

Objective: To assess the stability of the ADC linker by measuring payload deconjugation in plasma over time.

Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • Incubator (37°C).

  • Affinity capture resin (e.g., Protein A magnetic beads).

  • LC-MS/MS system or HIC-HPLC system.

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[20]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma aliquot using an affinity resin to separate it from plasma proteins.[6][20]

  • Analysis: Analyze the captured ADC to determine the average DAR remaining at each time point. This can be done by:

    • LC-MS: For a more detailed analysis of different drug-loaded species.[21]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for quantification of payload loss over time.[22]

  • Data Analysis: Plot the average DAR versus time and fit the data to a kinetic model to determine the stability or half-life of the ADC in plasma.

Section 4: Mandatory Visualizations

To better illustrate the concepts described, the following diagrams outline the general mechanism of action for an ADC and a typical workflow for its evaluation.

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_env Tumor Microenvironment cluster_cell Tumor Cell ADC 1. ADC Circulates (Stable Linker) Binding 2. ADC Binds to Target Antigen on Tumor Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking in Endosome/Lysosome Internalization->Endosome Release 5. Payload Release (e.g., Lysosomal Proteases) Endosome->Release Apoptosis 6. Payload Induces Apoptosis Release->Apoptosis

Caption: General mechanism of an Antibody-Drug Conjugate (ADC).

ADC_Evaluation_Workflow Experimental Workflow for Comparative ADC Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Linker A vs. Linker B) Purification Purification (SEC) Synthesis->Purification DAR DAR Determination (UV-Vis, HIC, MS) Purification->DAR Stability Plasma Stability Assay DAR->Stability Cytotoxicity Cytotoxicity Assay (IC50) DAR->Cytotoxicity Binding Antigen Binding Assay DAR->Binding PK Pharmacokinetics Study Cytotoxicity->PK Proceed if potent Efficacy Xenograft Model Efficacy PK->Efficacy Toxicity Tolerability/Toxicity Study Efficacy->Toxicity

Caption: Workflow for comparative evaluation of ADCs.

Conclusion

The selection of a PEG linker is a critical decision in the design of advanced biotherapeutics. While factors such as PEG chain length are important for modulating hydrophilicity and pharmacokinetics, the underlying conjugation chemistry is the primary determinant of conjugate stability and specificity.

This compound , with its aminooxy functional group, facilitates the formation of a highly stable oxime bond. As demonstrated by comparative data, this linkage offers superior stability compared to traditional maleimide- and hydrazone-based linkers, which can be prone to premature drug release. This enhanced stability is crucial for developing safer and more effective ADCs with a wider therapeutic index. The bioorthogonal nature of the aminooxy-carbonyl reaction further allows for highly specific, site-directed conjugation, leading to more homogeneous and well-defined therapeutic products. For researchers aiming to build next-generation bioconjugates, linkers based on oxime chemistry represent a robust and reliable choice.

References

A Head-to-Head Comparison: Aminooxy vs. Maleimide Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that dictates the efficacy, stability, and homogeneity of the final product. Among the plethora of available methods, aminooxy and maleimide chemistries are two of the most prominent, each offering a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols, to facilitate an informed choice for your specific application.

At a Glance: Key Differences

FeatureAminooxy ConjugationMaleimide Conjugation
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls)
Resulting Linkage OximeThiosuccinimide (Thioether)
Reaction pH Mildly acidic to neutral (pH 4.5–7.5)[1]Neutral (pH 6.5–7.5)[1]
Reaction Speed Can be slow, often requires a catalyst (e.g., aniline)[1]Generally fast[1]
Linkage Stability Highly stable oxime bond[1]Stable thioether bond, but susceptible to retro-Michael addition and thiol exchange[1]
Specificity High, as aldehydes and ketones are less common in native proteins[1]Highly selective for thiols within the optimal pH range[1]

Delving Deeper: A Technical Breakdown

Aminooxy Conjugation: Precision Through Bioorthogonality

Aminooxy chemistry provides a highly specific method for bioconjugation by targeting carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[1] This bioorthogonal reaction is particularly advantageous as aldehydes and ketones are not naturally abundant in proteins, thus minimizing off-target reactions.[1]

The reaction rate of aminooxy conjugation can be influenced by several factors. At neutral pH, the reaction can be slow, often necessitating the use of a catalyst such as aniline or 5-methoxyanthranilic acid to achieve a reasonable reaction rate.[1] The structure of the carbonyl group also plays a role, with alkyl aldehydes reacting significantly faster than aryl aldehydes. The resulting oxime bond is notably stable, offering a durable linkage for a variety of applications.[1] A common application of this method is the labeling of glycoproteins, where the carbohydrate moieties can be oxidized with sodium periodate to generate aldehyde groups, which then serve as specific targets for aminooxy-functionalized molecules.

Maleimide Conjugation: A Classic and Efficient Approach

Maleimide chemistry is a cornerstone of bioconjugation, prized for its high efficiency and selectivity in targeting thiol (sulfhydryl) groups, primarily found in cysteine residues.[1] The reaction, a Michael addition, proceeds rapidly at a neutral pH range of 6.5-7.5, forming a stable thiosuccinimide bond.[1] This method is widely employed for protein labeling, antibody-drug conjugate (ADC) development, and surface functionalization.

A key consideration for maleimide conjugation is the stability of the resulting linkage. The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, and is also susceptible to thiol exchange with other thiol-containing molecules like glutathione, which is abundant in the cellular environment.[1] However, the stability of the conjugate can be significantly enhanced through hydrolysis of the succinimide ring, a process that can be accelerated by certain linker designs. For proteins with disulfide bonds, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to generate free thiols for conjugation.[1]

Quantitative Comparison of Reaction Kinetics

Conjugation MethodReactantsConditionsSecond-order Rate Constant (M⁻¹s⁻¹)
Aminooxy LigationAldehyde + AminooxypH 7.0, with m-phenylenediamine catalyst~27.0[1]
Aminooxy LigationAldehyde + AminooxypH 7.0, with aniline catalyst~10.3[1]
Maleimide AdditionThiol + MaleimidepH 7.0100 - 1000[1]

Visualizing the Chemistries and Workflows

Reaction Mechanisms

Caption: Reaction scheme of aminooxy conjugation.

Caption: Reaction scheme of maleimide conjugation.

Experimental Workflows

G Comparative Experimental Workflow cluster_aminooxy Aminooxy Conjugation cluster_maleimide Maleimide Conjugation A1 Prepare Glycoprotein A2 Oxidize with NaIO4 A1->A2 A3 Quench Reaction A2->A3 A4 Add Aminooxy Reagent A3->A4 A5 Incubate (with catalyst) A4->A5 A6 Purify Conjugate A5->A6 M1 Prepare Protein M2 Reduce Disulfides (optional) M1->M2 M3 Add Maleimide Reagent M2->M3 M4 Incubate M3->M4 M5 Purify Conjugate M4->M5

Caption: Comparative experimental workflow.

Detailed Experimental Protocols

Protocol 1: Aminooxy Labeling of a Glycoprotein (e.g., IgG)

Materials:

  • IgG to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄), 100 mM in dH₂O (prepare fresh)

  • Ethylene glycol

  • Aniline (optional catalyst)

  • Aminooxy-functionalized molecule (e.g., dye, drug)

  • PBS buffer, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

  • Prepare Antibody Solution: Dissolve the IgG in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).

  • Oxidize Carbohydrate Groups:

    • To your antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of 100 mM sodium periodate solution.

    • Incubate for 30 minutes on ice in the dark.

  • Quench the Reaction:

    • Add ethylene glycol to a final concentration of 20 mM to quench the unreacted periodate.

    • Incubate for 10 minutes on ice.

  • Prepare Aminooxy Reagent: Dissolve the aminooxy-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the aminooxy reagent to the oxidized antibody solution. A molar excess of 50-fold is a good starting point.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 37°C.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis, using PBS as the exchange buffer.

Protocol 2: Maleimide Conjugation to a Protein (e.g., IgG)

Materials:

  • IgG to be labeled

  • Degassed conjugation buffer: PBS, pH 7.0-7.5

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)

  • Maleimide-functionalized molecule (e.g., dye, drug)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

  • Prepare Protein Solution: Dissolve the IgG in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional):

    • If the protein does not have free cysteines, add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature.

    • If necessary, remove excess TCEP using a desalting column.

  • Prepare Maleimide Reagent: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the maleimide reagent to the protein solution. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate from excess maleimide reagent and byproducts using a desalting column or dialysis.

Conclusion

The choice between aminooxy and maleimide conjugation chemistries is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Aminooxy conjugation offers exceptional specificity and results in a highly stable oxime linkage, making it ideal for applications where precise control over the conjugation site and long-term stability are paramount. However, the reaction can be slower and may require an initial oxidation step to generate the target carbonyl groups.

Conversely, maleimide conjugation is a rapid and efficient method for targeting thiols, but the resulting thiosuccinimide linkage can be susceptible to degradation in a reducing environment. This potential instability can be mitigated, but it remains a critical consideration, particularly for in vivo applications. By carefully weighing the performance characteristics and experimental requirements of each method, researchers can select the optimal strategy to achieve their bioconjugation goals.

References

Characterizing Bioconjugates: A Comparative Guide to Boc-Aminooxy-PEG3-C2-NH2 and Alternative Linkers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides an objective comparison of the heterobifunctional linker, Boc-Aminooxy-PEG3-C2-NH2, with alternative linkers, supported by representative experimental data for their characterization by mass spectrometry (MS).

The development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs relies on the use of chemical linkers to covalently attach different molecular entities. This compound is a versatile linker featuring a Boc-protected aminooxy group and a primary amine, enabling the sequential conjugation of molecules. The aminooxy group facilitates a highly specific and stable oxime bond with carbonyl groups (aldehydes or ketones), while the primary amine can form stable amide bonds with activated carboxylic acids.

This guide will delve into the mass spectrometry characterization of conjugates formed using this compound and compare its performance with two alternatives: a longer aminooxy-PEG linker (Boc-Aminooxy-PEG4-C2-NH2) and a linker with a different reactivity profile (SM(PEG)2).

Performance Comparison of Bifunctional Linkers

The choice of a bifunctional linker significantly impacts the properties and performance of the final bioconjugate. Key considerations include the reactivity of the terminal groups, the length and composition of the spacer arm, and the stability of the resulting linkage.

FeatureThis compoundBoc-Aminooxy-PEG4-C2-NH2SM(PEG)2
Reactive Group 1 Boc-protected AminooxyBoc-protected AminooxyNHS Ester
Target for Group 1 Aldehydes, KetonesAldehydes, KetonesPrimary Amines
Reactive Group 2 Primary AminePrimary AmineMaleimide
Target for Group 2 Activated Carboxylic AcidsActivated Carboxylic AcidsSulfhydryls (Thiols)
Resulting Linkage 1 OximeOximeAmide
Resulting Linkage 2 AmideAmideThioether
Spacer Arm Length ~19.6 Å~23.1 Å~17.6 Å
Key Advantage Forms highly stable oxime bond; allows for controlled, sequential conjugation.Similar to PEG3 variant but with a longer, more hydrophilic spacer.Well-established chemistry for amine-to-sulfhydryl conjugation.
Consideration Requires the presence or introduction of a carbonyl group on one of the molecules.May be beneficial for solubility or overcoming steric hindrance.NHS esters can be susceptible to hydrolysis in aqueous conditions.

Mass Spectrometry Characterization Data

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, confirming the covalent attachment of the linker and payload, and determining the precise mass of the resulting conjugate. Below is a summary of representative quantitative data obtained by Electrospray Ionization Mass Spectrometry (ESI-MS) for a model peptide conjugated with the three linkers.

Model Peptide: A synthetic peptide with a C-terminal aldehyde and a molecular weight of 1500.0 Da.

ConjugateLinker Molecular Weight (Da)Expected Conjugate Mass (Da)Observed [M+H]⁺ (m/z)
Peptide-C(=NOH)-PEG3-C2-NH-Boc308.41790.41791.4
Peptide-C(=NOH)-PEG4-C2-NH-Boc352.41834.41835.4
Peptide-NH-CO-(PEG)2-Maleimide425.41925.41926.4

Note: The expected conjugate mass for the aminooxy linkers accounts for the formation of an oxime bond with the loss of a water molecule (18.0 Da). The expected mass for the SM(PEG)2 conjugate assumes the peptide contains a primary amine for reaction with the NHS ester.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are the key experimental protocols for conjugation and subsequent MS analysis.

Protocol 1: Oxime Ligation with this compound

Materials:

  • Aldehyde-modified peptide (1 mg)

  • This compound (5 molar equivalents)

  • Aniline (catalyst, 20 mM in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Quenching solution: 1 M hydroxylamine in reaction buffer

  • Solid-phase extraction (SPE) C18 cartridge for desalting

Procedure:

  • Dissolve the aldehyde-modified peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Add this compound to the peptide solution.

  • Add aniline catalyst to the reaction mixture.

  • Incubate the reaction at room temperature for 2-4 hours with gentle shaking.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench any unreacted aldehyde groups by adding the quenching solution and incubating for 30 minutes.

  • Desalt the sample using a C18 SPE cartridge.

  • Elute the conjugate with an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Lyophilize the purified conjugate.

Protocol 2: LC-MS Analysis of Conjugates

Instrumentation:

  • Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method (ESI-Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range (m/z): 500 - 2500.

  • Data Acquisition: Full scan mode.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical framework of this guide, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Aldehyde-Modified Peptide Reaction Oxime Ligation Reaction Peptide->Reaction Linker This compound Linker->Reaction SPE SPE Desalting Reaction->SPE Quench LCMS LC-MS Analysis SPE->LCMS Data Data Interpretation LCMS->Data

MS Characterization Workflow

comparison_guide cluster_linkers Linker Alternatives cluster_criteria Comparison Criteria cluster_data Supporting Data L1 This compound C1 Reactivity & Specificity L1->C1 C2 Linkage Stability L1->C2 C3 Spacer Arm Properties L1->C3 L2 Boc-Aminooxy-PEG4-C2-NH2 L2->C1 L2->C2 L2->C3 L3 SM(PEG)2 L3->C1 L3->C2 L3->C3 D1 Quantitative MS Data C1->D1 C2->D1 C3->D1 Conclusion Optimal Linker Selection D1->Conclusion D2 Experimental Protocols D2->Conclusion

Comparison Guide Logic

A Comparative Guide to Purity Assessment of Synthesized Antibody-Drug Conjugates (ADCs) with Diverse Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an antibody-drug conjugate (ADC) is a critical quality attribute that directly impacts its safety, efficacy, and pharmacokinetic profile. The choice of linker technology, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall purity of the synthesized ADC. This guide provides an objective comparison of the purity profiles of ADCs synthesized with different linker types, supported by experimental data from key analytical techniques. Detailed experimental protocols for these methods are also provided to facilitate their implementation in your research and development workflows.

Impact of Linker Technology on ADC Purity

The two primary classes of linkers, cleavable and non-cleavable, influence the heterogeneity and impurity profile of an ADC in distinct ways.

Cleavable Linkers , such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to release the payload under specific conditions within the target cell.[1][2] While offering advantages in terms of the bystander effect, the conjugation process and the inherent stability of the linker can lead to a more heterogeneous mixture.[3][4] This heterogeneity can manifest as variations in the drug-to-antibody ratio (DAR), increased aggregation, and a higher potential for fragmentation.[3][5] For instance, the hydrophobicity of some cleavable linkers and their payloads can promote the formation of high molecular weight (HMW) species, or aggregates.[3][6]

Non-cleavable Linkers , such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable bond between the antibody and the payload.[1][7] The payload is released only after the complete degradation of the antibody within the lysosome. This inherent stability often translates to a more homogeneous ADC product with a narrower DAR distribution and a lower propensity for aggregation.[7] However, the synthesis process can still introduce impurities that require careful characterization.

Comparative Purity Analysis

The following tables summarize the purity assessment of ADCs synthesized with different linker technologies, as determined by key analytical methods.

Table 1: Comparison of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Linker TypeADC Example% Monomer (Typical)% High Molecular Weight (HMW) Aggregates (Typical)Reference
Cleavable Val-Cit-MMAE~95%~5%[3][5]
Cleavable Val-Ala-PBD>90% (lower aggregation than Val-Cit)<10%[5]
Non-cleavable SMCC-DM1 (Trastuzumab Emtansine)>98%<2%[8]
Novel Cleavable Exo-linker-ExatecanHigher than T-DXdLower than T-DXd[9]
Table 2: Comparison of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
Linker TypeADC ExampleKey ObservationsReference
Cleavable Brentuximab Vedotin (Val-Cit)Well-resolved peaks for DAR0, DAR2, DAR4, DAR6, and DAR8 species.[10]
Non-cleavable Trastuzumab Emtansine (SMCC)A major peak is typically observed due to the intact disulfide bonds, making it less suitable for DAR distribution analysis by HIC.[11]
Novel Cleavable Exo-linker-ExatecanShows a distinct hydrophobicity profile compared to the linker in T-DXd, with a confirmed DAR of approximately 8.[9]
Table 3: Comparison of ADC Fragmentation by Capillary Electrophoresis (CE-SDS)

| Linker Type | ADC Example | Purity by non-reduced CE-SDS (Main Peak %) | Key Fragments Observed | Reference | | :--- | :--- | :--- | :--- | | Cleavable | Cysteine-linked ADC | Variable, dependent on conjugation process | Light Chain (LC), Heavy Chain (HC), Heavy-Light (HL), Heavy-Heavy (HH), etc. |[5][12] | | Non-cleavable | Lysine-linked ADC (e.g., Trastuzumab Emtansine) | Typically >95% | Fragments such as 2H1L (two heavy chains and one light chain) can be present as minor components. |[12] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in ADC purity assessment are provided below.

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) aggregates from the monomeric ADC.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).[8]

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.[8]

  • ADC sample.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[8]

  • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Inject an appropriate volume (e.g., 10 µL) of the prepared sample.[8]

  • Run the chromatography for a sufficient time (e.g., 15 minutes) to allow for the elution of all species.[8]

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for the HMW species and the monomer peak.

  • Calculate the percentage of aggregates and monomer.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Heterogeneity

Objective: To separate and quantify the different drug-to-antibody ratio (DAR) species in a cysteine-linked ADC.

Instrumentation:

  • A biocompatible HPLC or UHPLC system with a UV detector.

Materials:

  • HIC column (e.g., Waters Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • ADC sample.

Procedure:

  • Prepare and degas both mobile phases.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the ADC sample to a concentration of 2 mg/mL in 1M Ammonium Sulfate.

  • Inject 20 µg of the prepared sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over a suitable time (e.g., 10 minutes) at a flow rate of 0.8 mL/min.

  • Monitor the absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR and the percentage of each species.

Protocol 3: Capillary Electrophoresis (CE-SDS) for Purity and Fragment Analysis

Objective: To assess the purity and identify fragments of the ADC under both non-reducing and reducing conditions.

Instrumentation:

  • A capillary electrophoresis system with a UV or PDA detector.

Materials:

  • Bare-fused silica capillary.

  • SDS-gel buffer.

  • Sample buffer (containing SDS).

  • Reducing agent (e.g., dithiothreitol - DTT) for reduced analysis.[12][13]

  • Alkylating agent (e.g., iodoacetamide - IAM) for non-reduced analysis.[13]

  • ADC sample.

Procedure:

Non-Reduced Analysis:

  • Mix the ADC sample with the sample buffer containing IAM.[12][13]

  • Incubate the mixture at 70°C for a specified time (e.g., 10 minutes).[12]

  • Load the sample into the capillary.

  • Apply voltage and run the electrophoresis.

  • Monitor the absorbance at 220 nm.

  • Analyze the resulting electropherogram for the main peak and any fragment peaks.

Reduced Analysis:

  • Mix the ADC sample with the sample buffer containing DTT.[12][13]

  • Heat the mixture at 90°C for a specified time (e.g., 5 minutes) to reduce the disulfide bonds.[12]

  • Load the sample into the capillary.

  • Apply voltage and run the electrophoresis.

  • Monitor the absorbance at 220 nm.

  • Analyze the electropherogram for the heavy chain and light chain peaks.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual relationship between linker type and expected ADC purity.

ADC_Purity_Assessment_Workflow cluster_sample ADC Sample cluster_analysis Purity Assessment cluster_results Purity Profile ADC Synthesized ADC SEC SEC-HPLC (Aggregation) ADC->SEC HIC HIC-HPLC (DAR Heterogeneity) ADC->HIC CESDS CE-SDS (Fragmentation) ADC->CESDS Aggregates High Molecular Weight Species (%) SEC->Aggregates DAR DAR Distribution HIC->DAR Fragments Low Molecular Weight Species (%) CESDS->Fragments

Workflow for ADC Purity Assessment.

Linker_Purity_Relationship cluster_linkers Linker Technology cluster_properties Linker Properties cluster_purity Expected Purity Profile Cleavable Cleavable Linker (e.g., Val-Cit) Hydrophobicity Increased Hydrophobicity Cleavable->Hydrophobicity Heterogeneity Broader DAR Distribution Cleavable->Heterogeneity NonCleavable Non-Cleavable Linker (e.g., SMCC) Stability High Plasma Stability NonCleavable->Stability Aggregation Higher Aggregation Propensity Hydrophobicity->Aggregation Homogeneity More Homogeneous Product Stability->Homogeneity

Linker Type and Expected Purity Profile.

References

A Comparative Guide to In-Vitro Stability Assays for Oxime-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical factor in determining its therapeutic efficacy and safety. Among the various conjugation chemistries, oxime ligation has gained prominence for its high specificity and the robust stability of the resulting bond.[1] This guide provides a comprehensive comparison of the in-vitro stability of oxime-linked conjugates against other common bioconjugation methods, supported by experimental data and detailed protocols.

Unraveling the Stability of Oxime Linkages

Oxime ligation involves the reaction of an aminooxy or hydrazine group with an aldehyde or ketone to form a stable oxime or hydrazone bond, respectively.[1] This reaction is highly chemoselective due to the rarity of aldehydes and ketones in biological systems.[1] The resulting oxime bond is known for its exceptional stability across a wide pH range.[1]

Several factors influence the stability of an oxime bond. Generally, oximes are significantly more stable than analogous imines and hydrazones, a property attributed to the electronegativity of the oxygen atom which confers greater hydrolytic stability.[2] Studies have indicated that in aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[2] The stability is also influenced by the nature of the carbonyl precursor, with oximes derived from ketones showing greater stability than those from aldehydes.[2] Furthermore, the use of aromatic aldehydes or α-oxo acids in the formation of oximes leads to enhanced stability.[2]

External factors such as pH and temperature also play a crucial role. Oxime hydrolysis is catalyzed by acid, yet they exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[2]

Quantitative Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry has a direct impact on the stability of the resulting bioconjugate. The following table summarizes key stability and reaction parameters for oxime ligation and other commonly used methods.

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Resulting Bond OximeAmideThioetherTriazole
Bond Stability High hydrolytic stability[1]Stable amide bond[1]Susceptible to retro-Michael addition and thiol exchange[1]Highly stable triazole ring[1]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1][3]7.0 - 8.5[1]6.5 - 7.5[1]4.0 - 9.0
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[1]~10¹ - 10² M⁻¹s⁻¹[1]~10³ M⁻¹s⁻¹[1]10⁻¹ - 1 M⁻¹s⁻¹[1]
Specificity Highly specific for aldehydes/ketones and aminooxy/hydrazine groups[1]Targets primary amines (e.g., lysine residues)[1]Targets free thiols (e.g., cysteine residues)Highly specific and bioorthogonal[1]

Experimental Protocol: In-Vitro Plasma Stability Assay

This protocol outlines a typical procedure for assessing the stability of an oxime-linked conjugate in plasma. The primary analytical method used is Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the integrity of the conjugate over time.

Objective: To determine the in-vitro stability of an oxime-linked conjugate in plasma by monitoring the percentage of intact conjugate remaining over a specified time course.

Materials:

  • Oxime-linked conjugate (e.g., antibody-drug conjugate)

  • Human, mouse, or rat plasma (freshly prepared or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Affinity capture beads (e.g., Protein A/G) for antibody conjugates

  • Digestion enzyme (e.g., papain) for certain analyses[4]

  • Internal standard (for quantitative analysis)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Conjugate Solution: Prepare a stock solution of the oxime-linked conjugate in PBS at a known concentration.

  • Incubation:

    • Spike the conjugate stock solution into pre-warmed plasma to a final concentration (e.g., 1.3 mg/mL).[5]

    • Incubate the mixture at 37°C.[5]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • Sample Preparation for LC-MS Analysis (for Antibody Conjugates):

    • Thaw the plasma samples on ice.

    • Affinity Capture: Add affinity capture beads (e.g., Protein A) to the plasma samples to isolate the antibody-drug conjugate. Incubate according to the manufacturer's protocol.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elution: Elute the conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

    • Neutralize the eluate with a neutralization buffer.

    • (Optional) Enzymatic Digestion: For certain analyses, the captured conjugate can be subjected to enzymatic digestion (e.g., with papain) to release the drug-linker moiety for more sensitive detection.[4]

  • LC-MS Analysis:

    • Analyze the prepared samples using a suitable LC-MS method.

    • Use a reverse-phase or size-exclusion chromatography column appropriate for separating the intact conjugate, free drug, and other degradation products.

    • The mass spectrometer will be used to identify and quantify the different species based on their mass-to-charge ratio.

  • Data Analysis:

    • Determine the peak areas corresponding to the intact conjugate and any degradation products at each time point.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma. For a more robust assessment that may better correlate with in-vivo outcomes, consider using whole blood instead of plasma for the incubation.[6][7]

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Conjugate Stock Solution spike Spike Conjugate into Plasma prep->spike plasma Pre-warm Plasma (e.g., Human, Mouse) plasma->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points (0, 1, 6, 24h...) incubate->aliquot freeze Freeze Samples at -80°C aliquot->freeze thaw Thaw Samples freeze->thaw capture Affinity Capture (e.g., Protein A) thaw->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute lcms LC-MS Analysis elute->lcms data Data Analysis (% Intact Conjugate, t½) lcms->data

Caption: Workflow for In-Vitro Plasma Stability Assay.

G cluster_reactants Reactants cluster_product Oxime Conjugate Biomolecule-CHO Biomolecule-CHO Biomolecule-CH=N-O-Payload Biomolecule-CH=N-O-Payload Biomolecule-CHO->Biomolecule-CH=N-O-Payload Oxime Formation (+H₂O) H2N-O-Payload H₂N-O-Payload H2N-O-Payload->Biomolecule-CH=N-O-Payload Biomolecule-CH=N-O-Payload->Biomolecule-CHO Hydrolysis (-H₂O)

Caption: Oxime Bond Formation and Hydrolytic Cleavage.

References

A Comparative Guide to Boc-Protected Linkers in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butyloxycarbonyl (Boc) group, a staple in synthetic chemistry, offers a distinct set of advantages when incorporated into linkers, particularly within the robust framework of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the Boc protection strategy against its primary alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, supported by experimental data and detailed protocols.

Core Principles: The Advantage of Acid Lability

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal.[1] The Boc strategy is built upon the acid-labile nature of the Boc group, which is efficiently cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] Conversely, the side-chain protecting groups and the linker itself are generally benzyl-based, requiring a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[1][3]

This differential acid lability, while not a truly orthogonal system in the way Fmoc/tBu is (base vs. acid), provides a practical and powerful method for stepwise synthesis.[3] The Boc group remains stable under a wide array of basic and nucleophilic conditions, making it compatible with numerous synthetic transformations where other protecting groups might fail.[4]

Key Advantages of the Boc Strategy
  • Robustness and Stability : The Boc group is exceptionally stable in non-acidic environments, preventing premature deprotection during coupling or modification steps.[4]

  • Reduced Side Reactions in Specific Contexts : In certain synthetic schemes, such as the synthesis of Peptide Nucleic Acids (PNAs), the acidic conditions of the Boc strategy minimize base-induced side reactions like chain capping and ketopiperazine formation that can plague Fmoc chemistry.[5] In traditional peptide synthesis, because the N-terminal amine is protonated as a trifluoroacetate salt immediately after deprotection, it is less prone to attacking the ester bond, which can reduce the formation of diketopiperazines.[6]

  • Superiority for Hydrophobic Peptides : The Boc strategy often produces higher crude purity and yields than the Fmoc strategy when synthesizing highly hydrophobic peptides or membrane protein fragments.[]

  • Established Role in Large-Scale and Solution-Phase Synthesis : With a long history of use, Boc chemistry is well-established in many traditional peptide drug manufacturing processes, backed by extensive process validation.[] It also remains a vital tool for solution-phase synthesis and fragment condensation strategies for producing long peptides or small proteins.[]

Comparative Analysis: Boc vs. Fmoc Strategies

The choice between Boc and Fmoc protection hinges on the specific requirements of the target molecule, the desired scale, and the sensitivity of the constituent residues.

ParameterBoc Protection StrategyFmoc Protection Strategy
Nα-Deprotection Moderately strong acid (e.g., 25-50% TFA in DCM).[6]Base (e.g., 20% piperidine in DMF).[2]
Side-Chain Protection Typically Benzyl-based (Bzl).[3]Typically tert-Butyl-based (tBu).[3]
Final Cleavage Very strong acid (e.g., liquid HF, TFMSA).[1][6]Strong acid (e.g., >90% TFA).[2]
Orthogonality "Differential Lability": Both Nα and side-chain groups are acid-labile but require different acid strengths for removal.[3]True Orthogonality: Base-labile Nα group vs. acid-labile side-chain groups.[]
Key Side Reactions Alkylation of nucleophilic residues (Trp, Met) by tert-butyl cations, requiring scavengers.[3][4]Aspartimide formation (especially Asp-Gly/Ser sequences); Piperidine adducts with C-terminal Cys.[3][6]
Cost-Effectiveness Boc-protected amino acids are generally less expensive.[]The overall process may be more cost-effective due to recyclable reagents and higher efficiency in some cases.[]
Ideal Applications Hydrophobic sequences, solution-phase synthesis, large-scale manufacturing with established protocols, PNA synthesis.[5][]Automated SPPS, synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation), general laboratory use.[][]

Experimental Protocols

Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a representative cycle for adding one amino acid to a growing peptide chain on a resin support using Boc chemistry.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.[6]

2. Boc Group Deprotection:

  • Wash the resin with DCM (2x).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (10 mL/g of resin).[6]

  • Perform a short prewash by agitating for 5 minutes, then drain.[6]

  • Add fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[6]

  • Note: If the peptide contains acid-sensitive residues like Tryptophan (Trp) or Methionine (Met), add a scavenger such as Triisopropylsilane (TIS) (2.5-5% v/v) to the TFA solution to prevent alkylation side reactions.[4]

  • Filter the resin and wash thoroughly with DCM (2x) and then Isopropanol (IPA) (2x).[6]

3. Neutralization:

  • The deprotected N-terminal amine is now a trifluoroacetate salt and must be neutralized.[3]

  • Wash the resin with DCM (2x).

  • Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM or DMF and agitate for 10 minutes.[4] Repeat this step once.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove all traces of the base.[4]

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for several minutes.[4]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Monitor the completion of the coupling reaction using a qualitative method, such as the ninhydrin (Kaiser) test.[4] A negative test (resin remains colorless or yellow) indicates a complete reaction.

5. Washing:

  • Once coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[4] The resin is now ready for the next synthesis cycle.

6. Final Cleavage from Resin:

  • After the full peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a very strong acid, most commonly liquid Hydrogen Fluoride (HF), often with scavengers like anisole.[6]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow of Boc-SPPS and the fundamental chemical differences between the Boc and Fmoc strategies.

Boc_SPPS_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_activation Activation cluster_coupling Coupling start Start with Peptide-Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Remove Boc Group (50% TFA in DCM) swell->deprotect wash1 Wash (DCM, IPA) deprotect->wash1 neutralize 3. Neutralize N-Terminus (10% DIPEA in DMF) wash1->neutralize wash2 Wash (DMF, DCM) neutralize->wash2 couple 4. Couple Next Boc-Amino Acid wash2->couple wash3 Wash (DMF, DCM) couple->wash3 end_cycle Ready for Next Cycle or Final Cleavage wash3->end_cycle end_cycle->deprotect Repeat Cycle

Caption: Standard workflow for one cycle of Boc solid-phase peptide synthesis.

Orthogonality_Comparison cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy cluster_conditions Boc_N Nα-Boc Group Boc_SC Side-Chain-Bzl Group Mild_Acid Mild Acid (TFA) Boc_N->Mild_Acid Removed by Strong_Acid Strong Acid (HF) Boc_SC->Strong_Acid Removed by Fmoc_N Nα-Fmoc Group Fmoc_SC Side-Chain-tBu Group Base Base (Piperidine) Fmoc_N->Base Removed by Fmoc_SC->Mild_Acid Removed by

Caption: Chemical orthogonality comparison of Boc vs. Fmoc strategies.

References

A Head-to-Head Comparison of Crosslinking Reagents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of crosslinking reagents. This guide provides a detailed comparison of common crosslinkers, supported by experimental data and protocols, to facilitate the stabilization of protein-protein interactions and the study of cellular signaling pathways.

Crosslinking reagents are indispensable tools in modern biological research, enabling the covalent linkage of interacting molecules to capture transient interactions, stabilize protein complexes, and elucidate the architecture of cellular machinery. The choice of an appropriate crosslinking reagent is critical and depends on the specific application, the functional groups present on the target molecules, and the desired stability of the resulting crosslink. This guide provides an in-depth comparison of different classes of crosslinking reagents, including their mechanisms of action, performance characteristics, and detailed experimental protocols.

Classification of Crosslinking Reagents

Crosslinking reagents can be broadly categorized based on their reactivity and the functional groups they target. The three main types are homobifunctional, heterobifunctional, and zero-length crosslinkers.[1][2][3] Additionally, photoreactive crosslinkers represent a special class of heterobifunctional reagents that offer temporal control over the crosslinking reaction.[2]

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to link molecules with the same functional group, often in a single-step reaction.[3] They are useful for creating intramolecular crosslinks or polymerizing monomers.[3]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these reagents are ideal for linking molecules with distinct functional groups, which can minimize unwanted self-conjugation and polymerization through a two-step reaction process.[3][4]

  • Zero-Length Crosslinkers: These reagents, such as EDC, facilitate the formation of a direct covalent bond between two molecules without becoming part of the final linkage.[5]

  • Photoreactive Crosslinkers: These are a subset of heterobifunctional reagents that contain a photo-activatable group, which becomes reactive only upon exposure to UV light.[2] This allows for precise control over the timing of the crosslinking reaction.[2]

Amine-Reactive Crosslinkers: A Quantitative Comparison

Amine-reactive crosslinkers are widely used due to the abundance of primary amines (from lysine residues and N-termini) on the surface of most proteins.[6] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds.[6] Variations such as sulfo-NHS esters offer increased water solubility, while tetrafluorophenyl (TFP) esters provide enhanced stability against hydrolysis.[7]

FeatureNHS EsterSulfo-NHS EsterTFP Ester
Solubility Generally soluble in organic solvents (DMSO, DMF)[8]Water-soluble[8]More hydrophobic than NHS esters[7]
Membrane Permeability Permeable[8]Impermeable[8]Permeable
Optimal Reaction pH 7.2 - 8.5[1][6]7.2 - 8.5[1]>7.5[9]
Stability (Half-life in aqueous solution) 4-5 hours at pH 7 (0°C)[5][6]; 10 minutes at pH 8.6 (4°C)[5][6]Similar to NHS esters[1]More stable to hydrolysis than NHS esters[7][9]

Table 1: Comparison of Amine-Reactive NHS and TFP Esters. This table summarizes the key characteristics of common amine-reactive crosslinking chemistries.

Thiol-Reactive Crosslinkers: A Focus on Stability and Specificity

Thiol-reactive crosslinkers target the sulfhydryl groups of cysteine residues. Common reactive groups include maleimides, haloacetyls (iodo- and bromoacetyls), and pyridyl disulfides.[10] The choice between these depends on the desired stability of the linkage and the reaction conditions.

FeatureMaleimideHaloacetyl (Iodo/Bromo)Pyridyl Disulfide
Reaction Chemistry Michael Addition[3]Nucleophilic Substitution (SN2)[3]Disulfide Exchange[11]
Optimal Reaction pH 6.5 - 7.5[11]~8.3[11]4 - 5[11]
Linkage Type Thioether[3]Thioether[3]Disulfide[11]
Linkage Stability Reversible (susceptible to retro-Michael reaction)[3]Stable, irreversible[12]Cleavable (reversible with reducing agents)[10]
Specificity for Thiols High at neutral pH[3]Moderate (can react with other nucleophiles at higher pH)[3]High[11]

Table 2: Comparison of Thiol-Reactive Crosslinkers. This table highlights the differences in reactivity and stability among common thiol-reactive functional groups.

Photoreactive Crosslinkers: Temporal Control of Covalent Bond Formation

Photoreactive crosslinkers provide an additional layer of control by requiring UV light for activation.[13] This is particularly useful for capturing transient interactions in living cells. The most common photoreactive groups are aryl azides, benzophenones, and diazirines.[14]

FeatureAryl Azide (Phenyl Azide)BenzophenoneDiazirine
Activation Wavelength Short-wave UV (254-275 nm) for simple phenyl azides; Long-wave UV (300-460 nm) for nitrophenyl azides[13]Long-wave UV (~360 nm)[15]Long-wave UV (330-370 nm)[13]
Reactive Intermediate Nitrene[16]Triplet Ketone (Diradical)[17]Carbene[15]
Crosslinking Efficiency Generally lower than benzophenones[18]Generally higher than aryl azides[18]Can be highly efficient, but may have lower yields than benzophenones[19]
Selectivity Less selective[5]Reacts preferentially with C-H bonds[17]Highly reactive and non-selective, but compact size reduces steric hindrance
Stability Phenyl azides have lower photostability than diazirines[13]Reversible excited state can lead to high reaction efficiency[16]Better photostability than phenyl azides[13]

Table 3: Comparison of Photoreactive Crosslinkers. This table outlines the key properties of different photoreactive moieties.

Zero-Length Crosslinkers: Direct Covalent Bond Formation

Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), mediate the formation of a covalent bond between two reactive groups without being incorporated into the final product.[5] EDC is commonly used to couple carboxyl groups to primary amines. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, significantly enhances the efficiency of EDC-mediated coupling by forming a more stable amine-reactive intermediate.[5]

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are general protocols for common crosslinking applications.

Amine-to-Amine Crosslinking with DSS (Homobifunctional)

This protocol describes the use of Disuccinimidyl suberate (DSS) to crosslink proteins in a purified sample.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DSS stock solution (e.g., 25 mM in dry DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the protein sample at the desired concentration in the reaction buffer.

  • Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein).

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to stop the reaction.

  • The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Two-Step Heterobifunctional Crosslinking with SMCC

This protocol outlines the conjugation of a sulfhydryl-containing molecule to an amine-containing protein using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfhydryl-containing molecule (Molecule-SH) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC stock solution (e.g., 10 mM in dry DMSO)

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure: Step 1: Activation of Protein-NH2

  • Add a 10- to 20-fold molar excess of SMCC to the Protein-NH2 solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Conjugation to Molecule-SH

  • Immediately add the maleimide-activated Protein-NH2 to the Molecule-SH solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • The resulting conjugate can be purified and used for downstream applications.

Photoreactive Crosslinking of Protein-Nucleic Acid Interactions

This protocol provides a general workflow for using a photoreactive crosslinker to capture protein-RNA interactions.

Materials:

  • Binding reaction components (e.g., purified protein, radiolabeled RNA)

  • Photoreactive crosslinker (e.g., a heterobifunctional reagent with an NHS ester and a diazirine)

  • UV crosslinking instrument (e.g., 365 nm)

  • RNase A

Procedure:

  • Set up the binding reaction containing the protein and RNA of interest in a suitable buffer.

  • Incubate on ice to allow complex formation.

  • Expose the reaction mixture to UV light at the appropriate wavelength and energy to activate the photoreactive group.

  • After crosslinking, digest the unprotected RNA by adding RNase A and incubating at 37°C.

  • The crosslinked protein-RNA adduct can then be analyzed by SDS-PAGE and autoradiography.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize complex biological processes and experimental workflows.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation p1 Protein-NH2 p1_activated Maleimide-activated Protein p1->p1_activated Reaction at pH 7.2-8.0 smcc SMCC Crosslinker smcc->p1_activated desalt Desalting Column p1_activated->desalt Removal of excess SMCC conjugate Protein-Molecule Conjugate desalt->conjugate Reaction at pH 6.5-7.5 p2 Molecule-SH p2->conjugate

Caption: Workflow for a two-step heterobifunctional crosslinking experiment using SMCC.

kinase_signaling cluster_pathway Kinase Signaling Pathway cluster_crosslinking Crosslinking Approach kinase Kinase phospho_sub Phosphorylated Substrate kinase->phospho_sub Phosphorylation complex Covalent Kinase-Substrate Complex kinase->complex substrate Substrate Protein substrate->phospho_sub substrate->complex atp ATP adp ADP atp->adp γ-phosphate transfer crosslinker ATP-analog Crosslinker crosslinker->complex uv UV Light uv->complex Activation

Caption: Studying kinase-substrate interactions using an ATP-analog photoreactive crosslinker.

Conclusion

The selection of a crosslinking reagent is a critical step in experimental design for studying protein interactions and cellular signaling. This guide provides a comparative framework to aid researchers in choosing the most appropriate crosslinker for their specific needs. By considering the reactivity, stability, and other performance characteristics of different reagents, and by following detailed experimental protocols, scientists can effectively utilize crosslinking chemistry to gain valuable insights into complex biological systems.

References

Safety Operating Guide

Navigating the Disposal of Boc-Aminooxy-PEG3-C2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring both workplace safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Boc-Aminooxy-PEG3-C2-NH2, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] While this specific compound is not classified as hazardous, adherence to proper disposal protocols is essential.[3]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: Use only in a chemical fume hood.[3]

Step-by-Step Disposal Procedure

The disposal of this compound, like many polyethylene glycol (PEG) derivatives, is generally managed as non-hazardous chemical waste, provided it is not contaminated with hazardous materials.[4]

1. Initial Assessment:

  • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If it is contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the hazardous component.[4]

  • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically less than 100 mL) may have different disposal routes than larger, bulk quantities.[4]

2. Waste Collection and Storage:

  • Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[3][4] Using the original container is a good option if it is in good condition.[4]

  • Labeling: The label must clearly state "this compound waste" and include the date of accumulation.[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

3. Disposal Route:

  • Small, Uncontaminated Quantities: For small amounts, consult your institution's Environmental Health and Safety (EHS) office. In many cases, it may be permissible to dispose of it as regular chemical waste, which will then be collected by a licensed waste disposal contractor.[4]

  • Large or Contaminated Quantities: For larger volumes or contaminated waste, disposal through a licensed chemical waste disposal contractor is mandatory.[3][4]

  • Drain Disposal: Do not allow the material to enter drains or water courses.[3][5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Wear suitable personal protective equipment.[3]

  • Mix the spilled material with sand or a similar inert absorbent material.[3]

  • Sweep up the mixture and place it in a tightly closed container for disposal.[3]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[5]

  • Ensure the area is well-ventilated.[5]

Disposal Protocol Summary

Aspect Procedure Citation
Waste Classification Generally non-hazardous, but treat as hazardous if contaminated.[3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[3]
Container Requirements Labeled, sealed, and chemically compatible.[3][4]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.[3][4]
Drain Disposal Prohibited.[3][5]
Solid Waste Disposal Prohibited for laboratory chemicals.[4]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assessment Initial Assessment: - Contamination Check - Quantity Assessment start->assessment contaminated Is the waste contaminated with hazardous material? assessment->contaminated treat_hazardous Treat as Hazardous Waste: Follow protocols for the hazardous component. contaminated->treat_hazardous Yes quantity Assess Quantity contaminated->quantity No licensed_disposal Arrange for pickup by a licensed chemical waste disposal contractor. treat_hazardous->licensed_disposal small_quantity Small Quantity (<100 mL) quantity->small_quantity Small large_quantity Large Quantity quantity->large_quantity Large collect_waste Collect in Labeled, Sealed Container small_quantity->collect_waste large_quantity->collect_waste collect_waste->licensed_disposal end End of Process licensed_disposal->end

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-Aminooxy-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Boc-Aminooxy-PEG3-C2-NH2, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this information is synthesized from safety data for structurally related compounds, including PEGylated molecules, amines, and Boc-protected compounds. A thorough risk assessment should be conducted before handling this chemical.

Chemical Properties and Hazards:

This compound is a monodisperse PEG linker containing a terminal amino group and a Boc-protected aminooxy group. The amino group is reactive with carboxylic acids and activated NHS esters. The Boc group can be removed under mild acidic conditions to yield a free amine. While not classified as hazardous, related compounds can cause skin and eye irritation.[1] Exposure to amines, in general, can lead to skin irritation and respiratory problems.[1]

Storage and Stability:

Store in a cool, dry, and well-ventilated area. Recommended storage is refrigerated at 2-8°C. Keep containers tightly closed and protected from moisture and light.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Primary Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical Fume Hood or Ventilated Balance EnclosureSafety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95 or higher rated respirator if outside a fume hood
Running Reactions Chemical Fume HoodChemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatRequired if engineering controls are insufficient
Work-up and Purification Chemical Fume HoodChemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatNot generally required with proper engineering controls
Handling Waste Well-ventilated areaChemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Step Procedure Details
1 Pre-Handling Preparation Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3] Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate spill kit are readily accessible.[4] PPE: Don all required PPE as outlined in the table above before handling the compound.[5]
2 Handling Weighing: Weigh the compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3] Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4] Reactions: Conduct all reactions within a chemical fume hood.[6]
3 Spill Response Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][3] Large Spills: In case of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
4 Waste Segregation and Collection Solid Waste: Collect solid waste and any contaminated materials (e.g., gloves, pipette tips) in a designated, labeled hazardous waste container.[4] Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed container. Do not pour any amine waste down the drain.[3][4]
5 Disposal Licensed Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4][7] Polyethylene glycol itself is considered biodegradable and not a hazardous waste, but local regulations for chemical waste must be followed.[7]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe emergency_prep Ensure Emergency Equipment is Accessible ppe->emergency_prep weighing Weigh in Fume Hood emergency_prep->weighing Proceed to Handling dissolving Dissolve Compound weighing->dissolving reaction Run Reaction in Fume Hood dissolving->reaction spill Handle Spills Appropriately reaction->spill Proceed to Cleanup waste_seg Segregate Waste spill->waste_seg waste_disp Dispose via Licensed Vendor waste_seg->waste_disp

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Aminooxy-PEG3-C2-NH2
Reactant of Route 2
Boc-Aminooxy-PEG3-C2-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.